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  • Product: 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid
  • CAS: 196100-86-4

Core Science & Biosynthesis

Foundational

CAS number 196100-86-4 chemical structure

An In-depth Technical Guide to 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (CAS No. 196100-86-4) Executive Summary This guide provides a comprehensive technical overview of 2,3,3',4,4',5,5'-heptachloro-1'-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (CAS No. 196100-86-4)

Executive Summary

This guide provides a comprehensive technical overview of 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (CAS No. 196100-86-4), a halogenated natural product often referred to in scientific literature as Q1.[1] Discovered in marine samples, this highly chlorinated molecule presents a fascinating case study.[1] Despite a structure suggestive of potential biological activity, extensive testing has revealed Q1 to be remarkably inert in several standard toxicological and pharmacological assays. Its interaction with the aryl hydrocarbon receptor (AHR) is minimal, it fails to induce significant cytochrome P450 activity, and it demonstrates negligible cytotoxicity.[1] This document details the compound's chemical structure, physicochemical properties, and the experimental evidence that defines its unique toxicological profile. We further provide detailed protocols for the key assays used in its evaluation, offering a practical resource for researchers in toxicology and chemical biology.

Chemical Identity and Physicochemical Characteristics

2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) is a persistent organic pollutant found in marine environments.[2] Its identity has been confirmed through synthesis and spectroscopic analysis, matching the properties of the compound extracted from environmental samples.[3]

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Registry Number 196100-86-4 Internal
IUPAC Name 2,3,4,5-tetrachloro-1-(3,4,5-trichloro-1-methylpyrrol-2-yl)pyrrole [4]
Molecular Formula C₉H₃Cl₇N₂ [4]
Molecular Weight 387.3 g/mol [4]
Aqueous Solubility (25°C) 4.6 µg/L [1]
Vapor Pressure 0.00168 Pa (subcooled liquid) [1]

| XLogP3 | 6.8 | [4] |

The structure of Q1 consists of two pyrrole rings linked by a C-N bond. Molecular modeling and structural analysis have demonstrated that the molecule is nonplanar.[1][3] This nonplanar conformation is a critical determinant of its biological activity, as it hinders effective binding to planar receptor sites.

Caption: 2D representation of Q1's chemical structure.

Biological Activity and Toxicological Profile

The primary mechanism for the toxicity of many planar aromatic hydrocarbons is activation of the Aryl Hydrocarbon Receptor (AHR).[5] Given its structure, Q1 was hypothesized to interact with this pathway. However, experimental data contradicts this expectation.

Interaction with the Aryl Hydrocarbon Receptor (AHR)

The AHR is a ligand-activated transcription factor that, upon binding to a ligand like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) on DNA to induce gene expression, notably of cytochrome P450 enzymes like CYP1A1.[5][6][7]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-AIP (Inactive Complex) AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Translocation Ligand Q1 / TCDD Ligand->AHR_complex Binding AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Induces synthesis_workflow start 1-Methyl-2-nitropyrrole step1 Step 1: Bipyrrole Formation Reagents: Tin, Acetic Acid, Succinaldehyde start->step1 intermediate 1'-Methyl-1,2'-bipyrrole (Crude Intermediate) step1->intermediate step2 Step 2: Perchlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: THF intermediate->step2 product Product: Q1 (23% yield over 2 steps) step2->product

Caption: Two-step synthesis workflow for Q1.

Detailed Protocol: [8]1. To a mixture of 1-methyl-2-nitropyrrole (0.80 mmol) and granulated tin (4.0 mmol), add acetic acid (1 mL), methanol (3 mL), dichloroethane (3 mL), and succinaldehyde (8.0 mmol). 2. Monitor the reaction until the starting material is consumed to yield crude 1'-methyl-1,2'-bipyrrole. This intermediate is used directly in the next step without further purification. 3. Dissolve the crude intermediate in dry tetrahydrofuran (THF) (25 mL) and cool to -78°C under a nitrogen atmosphere. 4. Add N-chlorosuccinimide (NCS) (5.6 mmol) in portions. 5. Allow the reaction mixture to warm to 0°C and stir for 2-3 hours. 6. Remove the solvent and purify the residue via flash chromatography (hexanes:EtOAc) to yield Q1 as a white solid.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability in a 96-well format. [9][10][11] 1. Cell Plating:

  • Seed adherent cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Q1 in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Replace the medium in the wells with the medium containing the test compound dilutions.

  • Incubate for the desired exposure period (e.g., 48-72 hours).

3. Cell Fixation:

  • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate the plate at 4°C for 1 hour.

4. Washing and Staining:

  • Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins. [9] * Allow the plates to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Solubilization and Measurement:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [11] * Air dry the plates completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate on an orbital shaker for 10 minutes.

  • Measure the optical density (absorbance) at ~510-565 nm using a microplate reader. [9][11]

Protocol: Ethoxyresorufin-O-Deethylase (EROD) Assay

This protocol describes a cell-based assay to measure CYP1A1 induction. [12][13] 1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of Q1, a positive control (e.g., TCDD), and a vehicle control.

  • Incubate for an appropriate induction period (e.g., 24-72 hours).

2. EROD Reaction:

  • After induction, wash the cells twice with warm PBS.

  • Prepare a reaction mixture containing cell culture medium, 7-ethoxyresorufin (substrate), and dicumarol (to inhibit DT-diaphorase).

  • Add the reaction mixture to each well.

3. Fluorescence Measurement:

  • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

  • Measure the rate of resorufin production kinetically over time (e.g., 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm. [12] 4. Data Analysis:

  • Prepare a resorufin standard curve to convert fluorescence units to pmol of product.

  • Normalize the EROD activity to the total protein content in each well, determined by a separate protein assay (e.g., Bradford).

  • Express results as pmol resorufin/min/mg protein.

Conclusion and Future Perspectives

2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) stands out as a highly halogenated natural product with remarkably low biological activity. Its nonplanar structure likely prevents significant interaction with the aryl hydrocarbon receptor, precluding the cascade of toxic effects commonly associated with planar halogenated aromatic compounds. While Q1 itself appears to pose a low direct risk, it is important to consider its environmental persistence. One publication noted that further research is necessary to clarify whether metabolites of the compound might possess a risk to living organisms. [1]Future research could therefore focus on the metabolic fate of Q1 in various biological systems to provide a complete picture of its environmental and toxicological significance.

References

  • EROD assay protocol. (n.d.). Retrieved March 21, 2026, from [Link]

  • Vetter, W., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1–9. [Link]

  • Beedanagari, S. R., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 6, 1-9. [Link]

  • Gutiérrez-Vázquez, C., & Quintana, F. J. (2022). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology, 13, 809205. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved March 21, 2026, from [Link]

  • Vogel, C. F. A., & Matsumura, F. (2021). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Journal of Biological Chemistry, 296, 100578. [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved March 21, 2026, from [Link]

  • Wu, J., et al. (2002). Structure and Synthesis of the Natural Heptachloro-1′-methyl-1,2′-bipyrrole (Q1). Angewandte Chemie International Edition, 41(10), 1740-1743. [Link]<1740::AID-ANIE1740>3.0.CO;2-7

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • The Royal Society. (n.d.). Ethoxyresorufin-0-deethylase (EROD) assay. Retrieved March 21, 2026, from [Link]

  • Singh, S. B. (2018). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). ResearchGate. [Link]

  • Singh, S. B. (2018). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... protocols.io. [Link]

  • PubChem. (n.d.). 2,3,3',4,4',5,5'-Heptachloro-1'-methyl-1,2'-bipyrrole. Retrieved March 21, 2026, from [Link]

  • Wu, J., et al. (2002). Structure and Synthesis of the Natural heptachloro-1'-methyl-1,2'-bipyrrole (Q1). Angewandte Chemie International Edition, 41(10), 1740-1743. [Link]

  • Fu, L., & Gribble, G. W. (2008). A SHORT SYNTHESIS OF THE NATURALLY OCCURRING 2,3,3′,4,4′,5,5′-HEPTACHLORO- (“Q1”) AND HEPTABROMO-1′-METHYL-1,2′-BIPYRROLES. Organic Preparations and Procedures International, 40(6), 561-565. [Link]

Sources

Exploratory

The Diverse Biological Activities of Tetrahydroindazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Tetrahydroindazole Scaffold The 4,5,6,7-tetrahydroindazole core is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a remarkable br...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydroindazole core is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a remarkable breadth of biological activities. Its unique structural features allow for versatile substitutions, enabling the fine-tuning of physicochemical properties and target-specific interactions. This guide provides an in-depth exploration of the significant therapeutic areas where tetrahydroindazole derivatives have shown immense promise, including oncology, inflammation, and infectious diseases. We will delve into the molecular mechanisms underpinning these activities and provide robust, field-tested protocols for their evaluation, empowering researchers to accelerate the journey from hit identification to lead optimization. The indazole scaffold is a cornerstone in the development of numerous marketed drugs and clinical candidates, highlighting its therapeutic relevance.[1] This guide aims to be a comprehensive resource for scientists dedicated to harnessing the full potential of this versatile chemical entity.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Chronic inflammation is a key pathological driver in a multitude of diseases, ranging from arthritis to cardiovascular disorders.[2] Tetrahydroindazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the cyclooxygenase (COX) pathway.

Mechanism of Action: Inhibition of COX-2

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[2] Certain tetrahydroindazole derivatives have been shown to selectively inhibit COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2][3] The inhibition of COX-2 by these derivatives leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating the inflammatory response.[3]

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates phospholipases Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes conversion Inflammation Inflammation Prostaglandins->Inflammation mediates Tetrahydroindazole Derivative Tetrahydroindazole Derivative Tetrahydroindazole Derivative->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by tetrahydroindazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test tetrahydroindazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Diclofenac sodium, 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Self-Validation: The inclusion of a positive control group (e.g., diclofenac) is crucial for validating the assay. A significant reduction in paw edema in the positive control group confirms the sensitivity of the assay to known anti-inflammatory agents.

Data Presentation
CompoundDose (mg/kg)Paw Edema Inhibition (%) at 5h
5-aminoindazole10083.09
Diclofenac1084.00

Data adapted from a study on indazole derivatives, demonstrating potent anti-inflammatory effects comparable to the standard drug diclofenac.[3]

Anticancer Activity: Targeting Cyclin-Dependent Kinases (CDKs)

The deregulation of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their aberrant activity is frequently observed in various malignancies.[4] This makes CDKs attractive targets for cancer therapy.

Mechanism of Action: Inhibition of CDK2/Cyclin Complexes

Tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2/cyclin complexes.[5][6] CDK2, in association with its regulatory partners, cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting the kinase activity of CDK2, these derivatives can arrest the cell cycle at the G1/S checkpoint, leading to an inhibition of cancer cell proliferation.[5][6] Some of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[5]

Signaling Pathway: Role of CDK2 in Cell Cycle Progression

CDK2_Pathway G1 Phase G1 Phase Cyclin E Cyclin E G1 Phase->Cyclin E expression increases CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E binds to CDK2 CDK2 CDK2->CDK2/Cyclin E activates G1/S Transition G1/S Transition CDK2/Cyclin E->G1/S Transition promotes S Phase S Phase G1/S Transition->S Phase Tetrahydroindazole Derivative Tetrahydroindazole Derivative Tetrahydroindazole Derivative->CDK2 inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence and absence of the test compound. The reduction in phosphorylation is a direct measure of the compound's inhibitory activity.

Materials:

  • Recombinant human CDK2/cyclin A complex

  • Kinase substrate (e.g., histone H1)

  • ATP (with γ-³²P-ATP for radiometric detection or a suitable cold ATP for other detection methods)

  • Test tetrahydroindazole derivative

  • Assay buffer

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter or other appropriate detection instrument

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In a microplate, prepare the reaction mixture containing the assay buffer, CDK2/cyclin A, and the kinase substrate.

  • Compound Addition: Add the diluted test compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radiometric: Use a suitable detection method such as fluorescence polarization, luminescence, or ELISA-based detection of the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Self-Validation: The inclusion of a known CDK2 inhibitor (e.g., alvocidib) as a positive control is essential to validate the assay's performance and to provide a benchmark for the potency of the test compounds.

Data Presentation
CompoundCDK2/cyclin A Ki (μM)
3 2.3
53 Submicromolar
59 Submicromolar

Data adapted from a study on tetrahydroindazole inhibitors of CDK2/cyclin complexes, showing the inhibitory constants (Ki) for selected compounds.[5]

Kinase Inhibitory Activity: Targeting Interleukin-2 Inducible T-Cell Kinase (ITK)

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[7][8] As a key mediator of the T-cell receptor (TCR) signaling pathway, ITK is an attractive therapeutic target for inflammatory and autoimmune diseases, such as asthma.[7][8]

Mechanism of Action: Selective ITK Inhibition

Tetrahydroindazole derivatives have been developed as potent and selective inhibitors of ITK.[7][8] These inhibitors can bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream signaling molecules and thereby dampening the T-cell response. Structure-activity relationship (SAR) studies have enabled the optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties.[7]

Experimental Workflow: ITK Inhibitor Evaluation

ITK_Workflow Compound Synthesis Compound Synthesis In Vitro ITK Assay In Vitro ITK Assay Compound Synthesis->In Vitro ITK Assay IC50 determination Cell-Based Assays Cell-Based Assays In Vitro ITK Assay->Cell-Based Assays cellular potency (e.g., IL-2 production) In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models efficacy in disease models (e.g., asthma) Lead Optimization Lead Optimization In Vivo Models->Lead Optimization pharmacokinetics and pharmacodynamics

Caption: A typical workflow for the development of ITK inhibitors.

Experimental Protocol: T-Cell Proliferation Assay

This cell-based assay assesses the functional consequence of ITK inhibition on T-cell activation.

Principle: Activation of the T-cell receptor (TCR) in the presence of co-stimulation leads to T-cell proliferation. ITK inhibitors are expected to suppress this proliferation by blocking the TCR signaling cascade.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test tetrahydroindazole derivative

  • Cell culture medium and supplements

  • Proliferation detection reagent (e.g., BrdU or [³H]-thymidine)

  • Microplate reader or scintillation counter

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture a T-cell line.

  • Plating: Plate the cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and pre-incubate for 1-2 hours.

  • T-Cell Activation: Add T-cell activators (anti-CD3/anti-CD28) to the wells to stimulate proliferation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • BrdU: Add BrdU to the wells during the last few hours of incubation. After incubation, fix the cells, add an anti-BrdU antibody conjugated to an enzyme, and then add the enzyme substrate to generate a colorimetric signal.

    • [³H]-Thymidine: Add [³H]-thymidine to the wells during the last 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC50 value.

Self-Validation: Including a known ITK inhibitor as a positive control and an unstimulated cell group as a negative control is essential for validating the assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Tetrahydroindazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Mechanism of Action

The precise mechanisms of antimicrobial action for many tetrahydroindazole derivatives are still under investigation. However, it is hypothesized that their activity may stem from the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The broad spectrum of activity observed for some derivatives suggests that they may have multiple cellular targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized and widely used method for determining the in vitro antimicrobial susceptibility of a compound.

Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • Test tetrahydroindazole derivative

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Self-Validation: The inclusion of a standard antibiotic as a positive control is critical for quality control and to ensure that the microbial strains are susceptible as expected.

Data Presentation
CompoundS. aureus ATCC 43300 MIC (μg/mL)S. aureus ATCC 25923 MIC (μg/mL)S. epidermidis ATCC 12228 MIC (μg/mL)
3f 7.817.817.81

Data adapted from a study on the antimicrobial activities of tetrahydroindazolylthiazole derivatives, highlighting the potent antibacterial activity of compound 3f.[9][10]

Conclusion

The tetrahydroindazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in the fields of inflammation, oncology, and infectious diseases. The provided mechanisms of action, signaling pathways, and detailed experimental protocols offer a solid foundation for researchers to build upon in their drug discovery and development endeavors. The continued exploration of the chemical space around the tetrahydroindazole core, guided by a deep understanding of its biological activities, is poised to deliver the next generation of innovative medicines.

References

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). [Source not further specified]
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives | Request PDF. (2025, August 6). ResearchGate.[Link]

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives | Bentham Science Publishers. (2014, October 1). Bentham Science.[Link]

  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2015, April 6). ACS Publications.[Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed - NIH. (2021, March 15). National Institutes of Health.[Link]

  • Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones | Request PDF. (n.d.). ResearchGate.[Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors - ACS Publications. (2014, June 11). ACS Publications.[Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. (n.d.). ResearchGate.[Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). National Institutes of Health.[Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (n.d.). Semantic Scholar.[Link]

  • Full article: Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives - Taylor & Francis. (2012, February 13). Taylor & Francis Online.[Link]

Sources

Foundational

Spectroscopic Characterization of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. In t...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are grounded in data from analogous structures and are intended to equip researchers with the knowledge to acquire, interpret, and validate the spectroscopic characteristics of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid combines a partially saturated heterocyclic system with a flexible carboxylic acid sidechain. This unique combination of a tetrahydropyrazole fused to a cyclohexene ring and a propanoic acid moiety gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and studying its interactions in biological systems.

Our approach to elucidating this fingerprint will be three-fold:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity through one- and two-dimensional experiments.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the exact mass of the molecule and to probe its fragmentation patterns, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid, a combination of ¹H, ¹³C, and 2D NMR experiments will be essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tetrahydro-indazole core and the propanoic acid side chain. The chemical shifts are predicted based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (J, Hz) Justification
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet-The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[1][2][3]
Indazole N-H~10.0broad singlet-The N-H proton of the pyrazole ring is also expected to be deshielded and may exchange with residual water in the solvent.
Methylene α to COOH~2.8triplet~7.5These protons are adjacent to the electron-withdrawing carbonyl group.
Methylene β to COOH~2.6triplet~7.5These protons are adjacent to the indazole ring and the α-methylene group.
Allylic Methylene (C4-H₂)~2.2multiplet-Protons adjacent to the double bond in the cyclohexene-like ring are deshielded.[4][5]
Allylic Methylene (C7-H₂)~2.1multiplet-Similar to the C4 protons, these are allylic and will appear as a multiplet due to coupling with neighboring protons.[4][5]
Methylene (C5-H₂, C6-H₂)~1.8multiplet-These aliphatic protons in the saturated part of the six-membered ring are the most shielded.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carboxylic Acid (-C OOH)170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded.[1][2][3]
Indazole C3~145This carbon is part of the pyrazole ring and is attached to the propanoic acid side chain.
Indazole C3a~130This is a quaternary carbon at the fusion of the two rings and part of the double bond.
Indazole C7a~125This is a quaternary carbon at the fusion of the two rings.
Methylene α to COOH~35This carbon is adjacent to the carbonyl group.
Methylene β to COOH~25This aliphatic carbon is adjacent to the indazole ring.
Allylic Methylene (C4)~28This carbon is adjacent to the double bond in the six-membered ring.[6]
Allylic Methylene (C7)~26Similar to C4, this is an allylic carbon.[6]
Methylene (C5, C6)~22These are standard aliphatic carbons in a six-membered ring.
Two-Dimensional (2D) NMR for Structural Confirmation

To unequivocally assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.[7][8][9][10][11]

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings within the same spin system. We expect to see correlations between the α and β protons of the propanoic acid side chain, and throughout the chain of coupled protons in the tetrahydro part of the indazole ring (from C4-H₂ through C7-H₂).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is key for piecing together the molecular fragments. The following diagram illustrates some of the expected key HMBC correlations.

HMBC_Correlations cluster_mol Key HMBC Correlations C_alpha C_beta C3 C3 COOH COOH H_alpha H_alpha->C_beta H_alpha->COOH H_beta H_beta->C_alpha H_beta->C3 H4 H4 H4->C3

Caption: Predicted key HMBC correlations for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch (Carboxylic Acid)3300 - 2500StrongVery Broad
N-H stretch (Indazole)~3200MediumBroad (may be obscured by O-H)
C-H stretch (sp² and sp³)3100 - 2850Medium-StrongSharp peaks on top of the broad O-H
C=O stretch (Carboxylic Acid)1760 - 1690StrongSharp
C=N stretch (Indazole)~1620MediumSharp
C-O stretch (Carboxylic Acid)1320 - 1210StrongSharp

The most telling feature will be the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching region.[2][3][12][13] The strong, sharp carbonyl (C=O) absorption around 1700 cm⁻¹ is also a key diagnostic peak.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement.[14][15][16][17][18]

  • Expected Exact Mass ([M+H]⁺): For C₁₀H₁₄N₂O₂, the expected monoisotopic mass of the neutral molecule is 194.1055 g/mol . The protonated molecule ([M+H]⁺) would have an m/z of 195.1133.

  • Fragmentation Analysis: Under tandem MS (MS/MS) conditions, the molecule is expected to fragment in a predictable manner. The propanoic acid side chain is a likely site for initial fragmentation.

Fragmentation_Pathway M [M+H]⁺ m/z = 195.1133 F1 [M+H - H₂O]⁺ m/z = 177.1028 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z = 149.1022 M->F2 - HCOOH F3 Tetrahydro-indazole fragment m/z = 123.0917 F2->F3 - C₂H₂

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Exploratory

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, conformationally restricted scaffolds are paramount for achieving high target selectivity and favorable pharmacokinetic profiles. 3-(4,5,6,7-Tetrahydro-2H-inda...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted scaffolds are paramount for achieving high target selectivity and favorable pharmacokinetic profiles. 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride (CAS: 1185299-18-6) has emerged as a highly versatile, privileged building block. By fusing a saturated cyclohexyl ring with a pyrazole core, this molecule offers a unique spatial geometry that bridges the gap between planar aromatic systems and fully sp³-hybridized aliphatic rings.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, synthetic functionalization protocols, and its critical role in contemporary medicinal chemistry—ranging from oncology (Mcl-1 inhibitors) to neurology (5-HT4 receptor modulators) and infectious diseases.

Physicochemical Properties & Structural Mechanics

The utility of this scaffold lies in its dual functionality: a rigid, lipophilic tetrahydroindazole core capable of directional hydrogen bonding, and a flexible propanoic acid side chain that serves as an ideal vector for library generation. The hydrochloride salt form is specifically utilized to enhance bench stability, mitigate the hygroscopic nature of the free base, and prevent premature decarboxylation or degradation during long-term storage.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
CAS Registry Number 1185299-18-6 (Free Base: 196100-86-4)
Molecular Formula C₁₀H₁₄N₂O₂ • HCl
Molecular Weight 230.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water
H-Bond Donors 2 (Pyrazole NH, Carboxylic OH)
H-Bond Acceptors 3 (Pyrazole N, Carboxylic C=O, OH)

Causality of Structural Mechanics: The partial saturation of the indazole core restricts the rotational degrees of freedom compared to a simple substituted pyrazole. This entropic pre-organization reduces the energy penalty upon binding to target proteins. Furthermore, the pyrazole nitrogen acts as a tautomeric hydrogen-bond donor/acceptor, allowing it to interact dynamically with active-site residues.

Synthetic Modularity & Protocol

The synthesis and subsequent functionalization of this scaffold rely on robust, high-yielding transformations. The core is typically constructed via the condensation of a 1,3-dicarbonyl equivalent (such as 4-(2-oxocyclohexyl)-4-oxobutanoic acid) with hydrazine hydrate.

Experimental Protocol: Self-Validating Amide Coupling Workflow

When functionalizing the propanoic acid side chain, standard EDC/HOBt coupling can sometimes lead to sluggish kinetics and unwanted intramolecular side reactions. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent due to its rapid activation of the carboxylic acid via the formation of a highly reactive 7-aza-OBt ester.

Step-by-Step Methodology:

  • Preparation: Suspend 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert argon atmosphere.

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq). Causality: The excess base is required to neutralize the HCl salt of the starting material, neutralize the amine reactant's salt (if applicable), and drive the HATU activation. Add HATU (1.1 eq).

  • Self-Validation Check 1: Stir for 10 minutes at room temperature. An aliquot (5 µL) should be quenched in methanol and analyzed via LC-MS. The mass of the active ester intermediate ([M+H]+ corresponding to the OAt-ester) must be present, confirming successful activation.

  • Amine Addition: Add the primary or secondary amine of choice (1.2 eq). Stir at room temperature for 2-4 hours.

  • Self-Validation Check 2: Monitor by LC-MS. The disappearance of the active ester and the appearance of the desired amide mass confirms reaction completion.

  • Workup: Dilute with Ethyl Acetate (25 mL), wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthesis A Cyclohexanone Derivative C Tetrahydroindazole Free Base A->C Condensation (EtOH, Reflux) B Hydrazine Hydrate B->C D HCl Salt (CAS 1185299-18-6) C->D HCl (g) in Dioxane E Amide Library Generation D->E HATU, DIPEA, R-NH2

Caption: Synthetic workflow from precursor condensation to library functionalization via amide coupling.

Target Engagement & Biological Applications

The 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid scaffold has been successfully deployed across multiple therapeutic areas, validated by extensive patent literature and peer-reviewed studies.

  • Oncology (Mcl-1 Inhibitors): Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein overexpressed in various cancers. The tetrahydroindazole core is utilized to occupy specific hydrophobic pockets within the Mcl-1 binding groove, while the propanoic acid linker allows for the attachment of bulky, rigid vectors that disrupt protein-protein interactions ().

  • Neurology & Gastroenterology (5-HT4 Modulators): Derivatives of this scaffold act as potent antagonists and partial agonists for the serotonin 5-HT4 receptor. The basic pyrazole nitrogen mimics the endogenous indole amine of serotonin, while the saturated cyclohexyl ring provides the necessary steric bulk to lock the receptor in specific conformational states ().

  • Infectious Disease (Antimycobacterial Agents): Recent fragment-based drug discovery efforts have identified indazole and tetrahydroindazole derivatives as potent inhibitors of Mycobacterium tuberculosis. The scaffold shows excellent binding affinity to the enoyl-ACP reductase (InhA) target, exhibiting high selectivity indices and low cytotoxicity profiles ().

Optimization cluster_0 Structural Modifications Core Scaffold: 1185299-18-6 N_Alk N-Alkylation (Lipophilicity Tuning) Core->N_Alk C_Amide C-3 Amide Coupling (Target Binding) Core->C_Amide Target1 Mcl-1 Inhibition (Apoptosis) N_Alk->Target1 C_Amide->Target1 Target2 5-HT4 Modulation (CNS/GI Tract) C_Amide->Target2 Target3 InhA Inhibition (Antimycobacterial) C_Amide->Target3

Caption: Hit-to-Lead optimization workflow demonstrating divergent target engagement from the core scaffold.

Handling, Stability, and EHS Directives

As an active pharmaceutical intermediate and laboratory chemical, strict Environmental, Health, and Safety (EHS) protocols must be observed:

  • Storage: The hydrochloride salt is moderately hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Desiccants (e.g., silica gel packets) are recommended to prevent moisture-induced degradation.

  • Handling: Use standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All manipulations involving the dry powder should be conducted within a certified fume hood to prevent inhalation of micro-particulates.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (which will prematurely liberate the free base and potentially cause unwanted side reactions).

References

  • Chu, H., et al. "Mcl-1 inhibitors". United States Patent US20190352271A1, Gilead Sciences Inc., 2019.[1]

  • Cohen, M. L., et al. "5-HT4 Agonists and antagonists". European Patent EP0908459A1, Eli Lilly and Company, 1999.[2]

  • Inam, A., et al. "New indole and indazole derivatives as potential antimycobacterial agents". Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in Cell Culture for Target Engagement and Kinase Profiling

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The compound 3-(4,5,6,7-Tetrahydro-2H-indazol-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The compound 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (CAS: 196100-86-4) is a highly versatile pharmacological building block and screening probe widely utilized in fragment-based drug discovery (FBDD) [1].

As a Senior Application Scientist, I frequently see researchers struggle to transition small-molecule probes from biochemical (cell-free) assays into physiologically relevant cell culture models. The indazole and tetrahydroindazole scaffolds are "privileged structures" in medicinal chemistry because they effectively mimic the purine ring of adenosine triphosphate (ATP) [2]. This structural mimicry allows them to competitively bind to the highly conserved ATP-binding hinge region of various oncogenic kinases (such as FGFR1, Mps1, and Aurora kinases) [3].

Why use this specific compound? The addition of the propanoic acid moiety to the tetrahydroindazole core serves a dual mechanistic purpose:

  • Solvent-Exposed Interactions: While the indazole core anchors deep within the hydrophobic kinase pocket, the propanoic acid chain extends toward the solvent-exposed region, allowing for critical hydrogen bonding with surrounding amino acid residues.

  • Synthetic Versatility: The carboxylic acid provides a functional handle for downstream bioconjugation. In cell culture applications, this allows researchers to synthesize PROTACs (Proteolysis Targeting Chimeras), attach fluorophores for cellular imaging, or link the compound to agarose beads for affinity pull-down assays.

This guide provides a comprehensive, self-validating workflow for utilizing 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in in vitro cell culture, moving from basic cytotoxicity profiling to advanced intracellular target engagement validation.

Physicochemical Properties & Solubilization Strategy

Before introducing any small molecule into a cell culture system, proper solubilization is critical to prevent compound precipitation and artifactual data.

Table 1: Compound Specifications & Solubilization Parameters
ParameterSpecification / ValueCausality in Experimental Design
Molecular Formula C10H14N2O2Small molecular weight (194.23 g/mol ) ensures high cell permeability.
CAS Number 196100-86-4Unique identifier for sourcing high-purity (>98%) material [1].
Primary Solvent DMSO (Dimethyl sulfoxide)Required for disrupting intermolecular hydrogen bonds of the carboxylic acid.
Stock Concentration 50 mMAllows for high-dose screening while keeping DMSO volumes low.
Max in vitro DMSO ≤ 0.1% (v/v)Exceeding 0.1% DMSO induces solvent toxicity and alters cell metabolism.

Preparation Step: Dissolve 9.71 mg of the compound in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 50 mM stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

Protocol 1: Cell Viability & Therapeutic Window Profiling

To ensure that subsequent mechanistic assays (like target engagement) are not confounded by generalized cell death, you must first establish the compound's sub-lethal therapeutic window using a metabolic viability assay (e.g., CellTiter-Glo or MTT).

Step-by-Step Methodology:
  • Cell Seeding: Seed the target cancer cell line (e.g., A549 or MCF-7) at a density of 3,000–5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Dilution: Prepare a 10-point serial dilution (e.g., 100 μM down to 10 nM) of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in complete culture media.

    • Critical Step: Ensure the final DMSO concentration remains constant at 0.1% across all wells, including the vehicle control.

  • Treatment: Aspirate the old media and apply 100 μL of the compound-dosed media to the respective wells. Incubate for 48 to 72 hours.

  • Viability Measurement: Add 100 μL of CellTiter-Glo reagent (which measures intracellular ATP as a proxy for metabolic viability) to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Analysis: Plot a dose-response curve using non-linear regression to determine the IC₅₀. For downstream mechanistic assays, select a concentration that is near the IC₅₀ or IC₈₀, but strictly avoids complete cell death (which causes non-specific protein degradation).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Observing a phenotypic effect (like reduced cell viability) does not prove that the compound is hitting its intended kinase target. To validate direct intracellular target engagement, we utilize the Cellular Thermal Shift Assay (CETSA) , a transformative method developed by Martinez Molina et al. (2013) [4].

Causality: When a small molecule binds to its target protein inside a cell, it thermodynamically stabilizes the protein, increasing its melting temperature (Tm). By heating the cells, lysing them, and measuring the remaining soluble protein, we can confirm direct binding in a native physiological environment.

Step-by-Step Methodology:
  • Cell Treatment: Culture cells in 10 cm dishes until 70-80% confluent. Treat with 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (at 5x to 10x the established IC₅₀) or a 0.1% DMSO vehicle control for 1–2 hours.

  • Harvesting: Wash cells with PBS, detach using Trypsin-EDTA, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into PCR tubes (e.g., 50 μL per tube).

  • Thermal Profiling: Using a thermal cycler, heat the intact cells across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Mechanistic Insight: Unbound proteins will denature and aggregate at lower temperatures, while compound-bound proteins will remain folded and soluble at higher temperatures.

  • Cell Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells without using harsh detergents that might disrupt the compound-protein complex.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured aggregated proteins will form a pellet, leaving the stabilized, folded proteins in the supernatant.

  • Detection: Carefully extract the supernatant, denature with Laemmli buffer, and resolve via SDS-PAGE. Perform a Western Blot using an antibody specific to your target kinase (e.g., FGFR1).

Expected Data Presentation
Treatment GroupTarget Kinase (e.g., FGFR1) TmOff-Target Control (e.g., GAPDH) TmInterpretation
Vehicle (0.1% DMSO) 48.5 °C55.0 °CBaseline thermal stability of the native kinase.
Indazole Probe (10 μM) 54.2 °C55.1 °CΔTm = +5.7 °C . Confirms direct intracellular target engagement.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the CETSA workflow, demonstrating how compound treatment leads to quantifiable target validation.

CETSA_Workflow Compound 1. Compound Treatment 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl) propanoic acid (Intact Cells) Heating 2. Thermal Profiling (Heating cells to 40-65°C) Compound->Heating Lysis 3. Cell Lysis (Release of soluble proteins) Heating->Lysis Centrifugation 4. Centrifugation (Separation of aggregates) Lysis->Centrifugation WesternBlot 5. Western Blot / Detection (Quantify soluble target kinase) Centrifugation->WesternBlot Result Target Engagement Confirmed (ΔTm Shift indicates binding) WesternBlot->Result

Workflow of the Cellular Thermal Shift Assay (CETSA) for validating intracellular target engagement.

References

  • NextSDS. (n.d.). 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid - Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. Retrieved March 21, 2026, from[Link]

  • Park, C. H., et al. (2013). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Retrieved March 21, 2026, from[Link]

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potential of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold and the Quest for Novel Antimicrobials The rise of antimicrobial resistance presents a formidable challenge to...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Quest for Novel Antimicrobials

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of new therapeutic agents with novel mechanisms of action.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the indazole nucleus has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Numerous studies have reported that various indazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[4][5][6][7]

This document provides detailed application notes and standardized protocols for the antimicrobial evaluation of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid , a specific derivative of the indazole scaffold. While extensive data on this particular molecule is not yet prevalent, its structural similarity to other biologically active indazoles makes it a compelling candidate for screening. These protocols are designed to offer a robust framework for determining its efficacy, starting with primary screening and moving to quantitative assessment of its inhibitory activity.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

A significant body of research on indazole-based antibacterials points towards the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit), as a primary mechanism of action.[8][9] DNA gyrase is a clinically validated and essential enzyme responsible for introducing negative supercoils into bacterial DNA, a process critical for DNA replication, transcription, and repair.[8][10] By targeting the ATPase activity of the GyrB subunit, indazole derivatives can disrupt these fundamental cellular processes, leading to bacterial cell death.[5][11]

The propanoic acid moiety of the target compound may enhance its interaction within the ATP-binding pocket of GyrB, a strategy that has proven effective in optimizing other GyrB inhibitors.[8] The following protocols are designed to empirically determine if 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid acts on this or other pathways to inhibit microbial growth.

Mechanism_of_Action cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption Leads to ATP ATP ATP->DNA_Gyrase Binds to GyrB (Energy Source) Compound 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid Compound->DNA_Gyrase Inhibits ATP Binding to GyrB

Caption: Hypothesized inhibition of bacterial DNA gyrase by the test compound.

Experimental Workflow: From Primary Screening to Quantitative Analysis

A logical, stepwise approach is crucial for efficiently evaluating a novel compound. The workflow begins with a qualitative primary screen to detect any antimicrobial activity, followed by a quantitative assay to determine the potency of that activity.

Experimental_Workflow prep Compound Preparation (Stock Solution in DMSO) agar_well Primary Screen: Agar Well Diffusion Assay prep->agar_well mic_assay Quantitative Analysis: Broth Microdilution (MIC Assay) prep->mic_assay inoculum Microbial Inoculum Preparation (0.5 McFarland Standard) inoculum->agar_well inoculum->mic_assay zone Observe Zone of Inhibition (ZOI) agar_well->zone If Positive no_zone No Zone of Inhibition agar_well->no_zone If Negative mic_result Determine MIC Value (Lowest concentration with no visible growth) mic_assay->mic_result proceed Proceed to MIC zone->proceed stop Activity Not Detected no_zone->stop proceed->mic_assay data_table Tabulate & Analyze Data mic_result->data_table

Caption: High-level workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

The agar well diffusion method is a widely used preliminary assay to screen for antimicrobial activity.[12][13] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[12]

Materials and Equipment
  • 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile cork borer (6 mm diameter)

  • Positive control (e.g., stock solution of a standard antibiotic like Streptomycin)

  • Micropipettes and sterile tips

  • Incubator

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of the test compound in sterile DMSO at a high concentration (e.g., 10 mg/mL). The causality here is that DMSO is a common solvent for organic compounds, but its own potential antimicrobial effect must be controlled for.

    • Prepare the positive control antibiotic and a negative control (sterile DMSO alone).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] This standardization is critical for reproducibility.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension, ensuring it is fully saturated. Remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate by 60 degrees two more times, streaking again each time to ensure complete coverage.[15]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Well Creation and Compound Application:

    • Using a sterile 6 mm cork borer, aseptically punch uniform wells into the inoculated agar.

    • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound stock solution, positive control, and negative control (DMSO) into separate wells.[16][17] Label the plate bottom accordingly.

    • Allow the plates to sit at room temperature for 1-2 hours to permit pre-diffusion of the compounds before bacterial growth begins.[16]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[17][18] Incubation time is standardized to allow for sufficient bacterial growth in the control areas.

  • Result Interpretation:

    • Measure the diameter (in mm) of the clear zone of inhibition around each well.

    • A zone of inhibition around the test compound well (and absent from the negative control well) indicates antimicrobial activity. The size of the zone provides a semi-quantitative measure of potency.[12]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a standardized incubation period.[20][21] This quantitative method is essential for comparing the potency of novel compounds.[22]

Materials and Equipment
  • Sterile 96-well microtiter plates

  • Test compound stock solution (as prepared in Protocol 1)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared and standardized as in Protocol 1)

  • Positive control (standard antibiotic)

  • Adhesive plate sealers or plate lids

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurement)

Step-by-Step Methodology
  • Preparation of Compound Dilutions:

    • This protocol uses a final volume of 100 µL per well. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, add 100 µL of a 256 µg/mL solution).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • This creates a plate with decreasing concentrations of the compound. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no compound, no inoculum).[10]

  • Inoculum Preparation and Addition:

    • Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[14][23] For example, a 1:100 dilution of the 1.5 x 10⁸ CFU/mL stock will yield 1.5 x 10⁶ CFU/mL, and adding 50 µL of this to 50 µL in the well gives a final volume of 100 µL and a final cell density near the target.

    • Within 15-30 minutes of its preparation, add 50 µL of this final diluted inoculum to wells 1 through 11.[10]

    • Add 50 µL of sterile CAMHB (without inoculum) to well 12 to confirm the sterility of the medium.

  • Incubation:

    • Seal the plate with an adhesive sealer or a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria.[10][24]

  • Determination of MIC:

    • After incubation, visually inspect the plate. The growth control (well 11) should show distinct turbidity (cloudiness), and the sterility control (well 12) should remain clear.[10]

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[19][25] This can be aided by comparing to the clear sterility control and the turbid growth control.

    • Results are expressed in µg/mL.[20]

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results from MIC testing should be recorded in a clear, structured format.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)MIC of Test Compound (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.25 - 128VancomycinRecord ValueRecord Value
Escherichia coli (ATCC 25922)Gram-negative0.25 - 128CiprofloxacinRecord ValueRecord Value
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.25 - 128CiprofloxacinRecord ValueRecord Value
Candida albicans (ATCC 90028)Fungal0.25 - 128FluconazoleRecord ValueRecord Value

Interpretation: A lower MIC value indicates greater potency; less compound is required to inhibit the growth of the organism.[20][21] Comparing the MIC of the test compound against different microorganisms provides a preliminary indication of its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum). The inclusion of quality control strains (like the ATCC strains listed) with known MIC ranges for standard antibiotics validates the experimental setup.[19]

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 3-ARYL INDAZOLES. Semantic Scholar. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Current Protocols. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Minimum inhibitory concentration. Wikipedia. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. Academia.edu. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Agar well diffusion method. Bio-protocol. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. ResearchGate. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Center for Biotechnology Information. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Broth microdilution reference methodology. CGSpace. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The minimum inhibitory concentration (MIC). Deranged Physiology. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ScienceGate. [Link]

  • Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. ResearchGate. [Link]

  • Synthesis, structure and antimicrobial evaluation of new 3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl-thiazol-4(5H)-ones. PubMed. [Link]

Sources

Method

Application Notes &amp; Protocols for the Development of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic Acid Derivatives

Abstract The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antican...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel derivatives based on the 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid backbone. We present detailed, validated protocols for the derivatization of both the carboxylic acid moiety and the indazole core. The methodologies are designed for researchers in drug discovery and chemical biology, emphasizing rational design, robust execution, and rigorous analytical confirmation.

Introduction: The Tetrahydroindazole Scaffold

The indazole ring system, an isomer of indole, is a key pharmacophore found in numerous therapeutic agents.[3][4] Its unique electronic properties and ability to form critical hydrogen bonds make it a versatile scaffold in drug design. The saturated carbocyclic ring of the 4,5,6,7-tetrahydroindazole variant provides a three-dimensional structure that can enhance binding affinity and selectivity for biological targets. The propanoic acid side chain on the C3 position offers a prime handle for modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties and explore structure-activity relationships (SAR).

This document outlines four primary synthetic strategies for generating a library of novel compounds from the parent molecule, 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid[5]:

  • Amide Coupling: Conversion of the carboxylic acid to a diverse library of amides.

  • Esterification: Synthesis of corresponding esters to modify lipophilicity and metabolic stability.[6]

  • N-Alkylation/Arylation: Functionalization of the pyrazole nitrogen atoms to explore interactions with target proteins.

  • Palladium-Catalyzed Cross-Coupling: C-H functionalization or modification of a halogenated analog of the indazole core for advanced structural diversification.[7]

The following workflow provides a strategic overview of the process from initial synthesis to final characterization.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Analysis cluster_2 Final Product Start Starting Material: 3-(4,5,6,7-Tetrahydro-2H- indazol-3-yl)propanoic acid P1 Protocol 1: Amide Coupling Start->P1 Select Strategy P2 Protocol 2: Esterification Start->P2 Select Strategy P3 Protocol 3: N-Alkylation Start->P3 Select Strategy P4 Protocol 4: Cross-Coupling (Optional) Start->P4 Select Strategy Workup Aqueous Work-up & Extraction P1->Workup P2->Workup P3->Workup P4->Workup Purify Flash Column Chromatography Workup->Purify Analyze Characterization: LC-MS, NMR, HPLC Purify->Analyze Final Pure Derivative (for biological screening) Analyze->Final G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCU DCU (byproduct) DCC->DCU Acyl_DMAP Acylpyridinium Intermediate O_acylisourea->Acyl_DMAP + DMAP DMAP DMAP DMAP->Acyl_DMAP catalyst Acyl_DMAP->DMAP Ester Ester (R-COOR') Acyl_DMAP->Ester + R'-OH Alcohol Alcohol (R'-OH) G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2 + Base Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Sources

Application

Technical Guide: Preparation and Handling of Stock Solutions for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Introduction: The Criticality of Precise Stock Solution Preparation 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is an indazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: The Criticality of Precise Stock Solution Preparation

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is an indazole derivative of interest in contemporary drug discovery and chemical biology. As with any experimental science, the integrity of foundational reagents dictates the reliability and reproducibility of downstream results. The preparation of a concentrated stock solution is the first and arguably most critical step in ensuring consistent compound delivery in biological assays.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of this compound. We will move beyond a simple recipe, focusing instead on the underlying chemical principles and providing a framework for developing a robust, self-validating protocol tailored to your specific experimental needs. The methodologies described herein are designed to ensure maximal solubility, stability, and accuracy.

Predicted Physicochemical Properties and Initial Considerations

A thorough understanding of the molecule's structure is paramount. 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid possesses two key functional groups that govern its solubility: the largely non-polar tetrahydroindazole core and the ionizable carboxylic acid side chain.

  • The Tetrahydroindazole Core: This bicyclic system is hydrophobic and will favor dissolution in organic solvents.

  • The Propanoic Acid Moiety: The carboxylic acid group (with an estimated pKa between 4 and 5) allows for deprotonation under basic conditions, forming a carboxylate salt. This dramatically increases aqueous solubility.

Therefore, we can predict that the compound's solubility will be poor in neutral aqueous solutions but will increase significantly in basic pH or in polar aprotic organic solvents. Our strategy will leverage these characteristics.

Essential Materials and Equipment

  • 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (solid powder)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with Teflon-lined caps

  • Calibrated pipettes (P1000, P200, P20)

  • Vortex mixer

  • Bath sonicator

  • Solvents (ACS grade or higher):

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (200 proof), anhydrous

    • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

    • 1 M NaOH solution (for pH adjustment)

  • Sterile, nuclease-free polypropylene microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.

Protocol Part I: Systematic Solubility Assessment

Before committing a large quantity of the compound, it is imperative to perform a small-scale solubility test. This foundational experiment will determine the optimal solvent system for your desired stock concentration.

Objective: To identify a suitable solvent and determine the maximum practical stock concentration.

Methodology:

  • Prepare Test Vials: Label four microcentrifuge tubes (e.g., DMSO, Ethanol, PBS pH 7.4, PBS + NaOH).

  • Weigh Compound: Accurately weigh approximately 1-2 mg of the compound into each tube. Record the exact mass for each tube.

  • Initial Solvent Addition:

    • To the "DMSO" tube, add a calculated volume of DMSO to target a high concentration (e.g., 50 mM or 100 mM).

    • To the "Ethanol" tube, add the corresponding volume of ethanol.

    • To the "PBS pH 7.4" tube, add the corresponding volume of PBS.

    • To the "PBS + NaOH" tube, add the corresponding volume of PBS.

  • Dissolution Attempts (Perform sequentially for each tube):

    • Step 4.1: Vortexing. Vortex the tube vigorously for 30-60 seconds. Visually inspect for any undissolved particulate matter against a dark background.

    • Step 4.2: Sonication. If particulates remain, place the tube in a bath sonicator for 5-10 minutes. Avoid overheating the sample.

    • Step 4.3: pH Adjustment (for "PBS + NaOH" tube only). If the compound is not soluble in PBS alone, add 1 M NaOH dropwise (e.g., 1-2 µL at a time), vortexing between additions, until the solid dissolves. Note the approximate final pH if possible. This indicates the utility of a basic buffer system.

  • Observation and Data Recording: Record your observations in a structured table.

Table 1: Example Solubility Assessment Data

Solvent SystemTarget Conc. (mM)Visual Observation after VortexVisual Observation after SonicationFinal State
DMSO100Fine suspensionClear, colorless solutionSoluble
Ethanol100InsolubleFine suspensionInsoluble
1X PBS, pH 7.410InsolubleInsolubleInsoluble
1X PBS + NaOH10SuspensionClear solution after 2 µL NaOHSoluble (Basic pH)

Interpretation: Based on the example data, DMSO is the superior organic solvent for achieving a high concentration stock. For applications requiring an aqueous system and sensitive to organic solvents, a basic buffered solution is a viable alternative, though likely at a lower maximum concentration.

Protocol Part II: Preparation of a Validated Concentrated Stock Solution (Example: 100 mM in DMSO)

This protocol is based on the assumption that DMSO was identified as the optimal solvent in Part I.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_storage Storage Phase weigh 1. Accurately Weigh Compound calc 2. Calculate Required Solvent Volume weigh->calc add_solvent 3. Add Solvent to Vial calc->add_solvent vortex 4. Vortex Vigorously (1-2 min) add_solvent->vortex inspect1 5. Visual Inspection vortex->inspect1 sonicate 6. Bath Sonicate (5-15 min) inspect1->sonicate Particulates Remain inspect2 7. Final Visual Inspection inspect1->inspect2 Fully Dissolved sonicate->inspect2 inspect2->vortex Incomplete Dissolution aliquot 8. Aliquot into Cryovials inspect2->aliquot Clear Homogeneous Solution store 9. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Methodology:

  • Calculation:

    • Determine the molecular weight (MW) of the compound.

    • Decide on the desired stock concentration (e.g., 100 mM) and final volume (e.g., 1 mL).

    • Use the formula: Mass (mg) = Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example: For a 100 mM stock in 1 mL (MW = 220.27 g/mol ): Mass = 0.1 mol/L * 0.001 L * 220.27 g/mol * 1000 mg/g = 22.03 mg

  • Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully weigh out the calculated mass of the compound directly into the vial. Record the final mass.

  • Solvent Addition: Based on the actual mass weighed, recalculate the precise volume of DMSO required to achieve the target concentration. Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, place the vial in a room temperature bath sonicator for 10-15 minutes, or until the solution is completely clear. A brief, gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat.

  • Final Quality Control: Once dissolved, hold the vial against a light source and a dark background to confirm that the solution is clear, colorless, and free of any particulates or haze.

Aliquoting and Storage: Preserving Compound Integrity

Never subject your entire stock solution to repeated freeze-thaw cycles. This is a primary source of compound degradation and precipitation.

  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use volumes in sterile, low-binding polypropylene tubes. The aliquot volume should correspond to the amount needed for a single experiment or a single day's worth of experiments.

  • Storage Conditions:

    • Temperature: Store aliquots at ≤ -20°C for short-to-medium term storage (weeks to months) and at -80°C for long-term archival storage (months to years).

    • Protection: Always use amber vials or wrap clear tubes in foil to protect the compound from light, which can cause photodegradation.

    • Desiccation: Store vials and tubes with a desiccant to prevent the absorption of atmospheric water by the hygroscopic DMSO.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Precipitation Upon Freezing/Thawing Concentration exceeds solubility at low temp.Gently warm the aliquot to room temperature or 37°C and vortex thoroughly before use. If it persists, the stock concentration may be too high; prepare a new, more dilute stock.
Incomplete Initial Dissolution Insufficient mechanical energy or solubility limit reached.Continue sonication for an additional 10-15 minutes. If the solid remains, you have exceeded the solubility limit in that solvent. Re-calculate for a lower concentration.
Stock Solution Appears Colored or Hazy Compound degradation or contamination.Discard the stock. Prepare a fresh solution using high-purity reagents and ensure all glassware is scrupulously clean.
Inconsistent Assay Results Improper mixing after thawing; degradation.Always vortex the aliquot thoroughly after thawing and before making dilutions. Use a fresh aliquot for each new experiment to rule out degradation from previous handling.

Safety and Handling Precautions

As a novel chemical entity, 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid should be handled with care, assuming it is potentially hazardous.

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • Consult the Material Safety Data Sheet (MSDS) if available from your supplier for specific handling information.

  • Dispose of chemical waste according to your institution's guidelines.

References

  • Best Practices for Handling DMSO. (Crucial for understanding the properties of the most common solvent for stock solutions). Source: Gaylord Chemical Company, LLC. [Link]

Method

Advanced Applications of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in Medicinal Discovery

Executive Summary 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (CAS: 196100-86-4) is a highly versatile, bifunctional chemical intermediate utilized extensively in modern drug discovery. Structurally, it combines...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (CAS: 196100-86-4) is a highly versatile, bifunctional chemical intermediate utilized extensively in modern drug discovery. Structurally, it combines a saturated tetrahydroindazole (THI) core with a flexible propanoic acid linker. This unique architecture serves as a privileged scaffold for synthesizing two major classes of therapeutics: Positive Allosteric Modulators (PAMs) of the AMPA receptor for cognitive enhancement, and Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors for immunomodulatory and respiratory diseases [1, 2].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, focusing on the physicochemical causality behind why this specific intermediate is chosen, its mechanistic role in biological pathways, and a self-validating protocol for its derivatization.

Strategic Utility in Medicinal Chemistry

AMPA Receptor Modulators (Cognition Enhancers)

The α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor mediates fast excitatory synaptic transmission in the central nervous system. PAMs of this receptor are actively investigated for treating schizophrenia and Alzheimer's disease [2].

  • Causality of the Scaffold: The tetrahydroindazole core perfectly mimics the steric bulk and binding site environment of classical tetrahydrobenzothiophene-containing PAMs. It docks efficiently into the hydrophobic pocket at the GluA2 subunit dimer interface. The propanoic acid moiety provides a crucial two-carbon spacer that, when coupled to secondary amines (e.g., piperazines), creates the distinct "dumbbell" conformation required to bridge the dimer interface and slow receptor deactivation [2].

Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibitors

ITK is a non-receptor tyrosine kinase essential for T-cell proliferation and cytokine release. Inhibiting ITK is a validated strategy for treating severe asthma and autoimmune disorders [1].

  • Causality of the Scaffold: Early ITK inhibitors utilized a fully aromatic indazole core, which suffered from poor kinetic solubility and high crystal packing energy. By utilizing the partially saturated tetrahydroindazole intermediate, medicinal chemists significantly increased the Fsp3​ fraction of the molecule. This saturation improves aqueous solubility (Solubility Forecast Index) and allows the flexible aliphatic ring to mold into the kinase's selectivity pocket above the ligand plane, maintaining potent ATP-competitive hinge binding while reducing off-target cytotoxicity [3].

Data Presentation: Physicochemical Profiling

To understand the structural advantage of this intermediate, we must compare it to its fully aromatic counterpart.

Table 1: Physicochemical Advantages of the Tetrahydroindazole (THI) Scaffold

Structural FeatureFully Aromatic IndazoleTetrahydroindazole (THI)Pharmacological Causality
Ring Hybridization Predominantly sp2 (Planar)Increased Fsp3​ fractionEnhanced 3D complexity reduces off-target planar stacking and promiscuous binding[3].
Kinetic Solubility Low ( <10μM )Moderate/High ( >30μM )Aliphatic saturation lowers crystal packing energy, drastically improving ADME properties [1].
Target Binding Rigid hinge binderFlexible aliphatic adaptationAllows the core to mold into specific kinase selectivity pockets, improving target specificity [4].

Mechanistic and Synthetic Visualizations

ITKPathway TCR T-Cell Receptor (TCR) Activation Lck Lck / ZAP-70 Kinases TCR->Lck ITK ITK (Interleukin-2 Inducible T-cell Kinase) Lck->ITK Phosphorylation PLCg1 PLC-gamma-1 Activation ITK->PLCg1 Ca2 Calcium Mobilization PLCg1->Ca2 NFAT NFAT Translocation Ca2->NFAT IL2 IL-2 Production & T-Cell Proliferation NFAT->IL2 Inhibitor Tetrahydroindazole Derivatives Inhibitor->ITK ATP-competitive Inhibition

Figure 1: ITK signaling pathway in T-cells highlighting the inhibitory intervention point.

SynthesisWorkflow SM 3-(4,5,6,7-Tetrahydro-2H- indazol-3-yl)propanoic acid (CAS: 196100-86-4) Act Carboxylic Acid Activation (HATU / DIPEA) SM->Act DMF, 25°C Prod1 AMPA Receptor PAMs (Cognition Enhancers) Act->Prod1 + Amine 1 Prod2 ITK Inhibitors (Immunomodulators) Act->Prod2 + Amine 2 Amine1 Secondary Amines (e.g., Piperazines) Amine1->Prod1 Amine2 Aryl/Alkyl Amines Amine2->Prod2

Figure 2: Workflow for synthesizing AMPA PAMs and ITK inhibitors from the THI intermediate.

Validated Experimental Protocol: Amide Derivatization

The most common utilization of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is its conversion into complex amides. The following protocol utilizes HATU coupling, specifically optimized for sterically hindered amines common in drug discovery.

Materials Required
  • Substrate: 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (1.0 eq)

  • Amine: Target primary/secondary amine (1.2 eq)

  • Coupling Reagent: HATU (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality

Step 1: Substrate Solubilization Dissolve the tetrahydroindazole propanoic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Causality: DMF is a highly polar aprotic solvent. It is necessary to solubilize the zwitterionic-like nature of the intermediate while preventing nucleophilic interference that protic solvents would cause during ester activation.

Step 2: Carboxylic Acid Activation Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol) to the solution. Stir at room temperature ( 25∘C ) for 15 minutes.

  • Causality: HATU is chosen over standard EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is critical for overcoming the steric hindrance of complex secondary amines (like substituted piperazines). DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to initiate activation without competing as a nucleophile.

Step 3: Amine Coupling Add the target amine (1.2 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Analyze a 10μL aliquot via LC-MS. The disappearance of the activated ester mass and the appearance of the desired amide mass [M+H]+ confirms reaction progression. Diagnostic insight: If unreacted acid remains after 4 hours, the steric bulk of the amine is impeding the trajectory of nucleophilic attack, necessitating a gentle temperature increase to 40∘C .

Step 4: Quenching and Phase Separation Dilute the reaction with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (3 x 15 mL), followed by brine (15 mL).

  • Causality & Validation: The mild basicity of NaHCO3​ neutralizes residual acid and effectively partitions the highly water-soluble HATU byproducts (e.g., tetramethylurea) into the aqueous layer. A clean organic layer at this stage is a self-validating indicator of successful byproduct removal.

Step 5: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient) to yield the final functionalized therapeutic candidate.

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of AMPA Receptor Modulators as Cognition Enhancers Source: Allosterism in Drug Discovery (Royal Society of Chemistry) URL:[Link]

  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations Source: National Library of Medicine (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

solubility issues with 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in DMSO

Welcome to the technical support center for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid?

For preparing high-concentration stock solutions, the use of a polar aprotic solvent is recommended, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its strong solubilizing power for a wide range of organic molecules.[1] As 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is a carboxylic acid, it is expected to be soluble in less polar organic solvents as well.[2][3]

Q2: Is there a known solubility limit for this compound in DMSO?

Q3: How should I store my stock solution of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in DMSO?

To maintain the integrity of your stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1] Given that DMSO is hygroscopic (readily absorbs moisture from the air), minimizing exposure to the atmosphere is crucial to prevent water absorption, which can decrease the solubility of your compound.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step guidance and the scientific reasoning behind our recommendations.

Q4: I am having trouble dissolving 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in DMSO at my desired concentration. What should I do?

This is a common challenge, and the following workflow can help you systematically address it.

Troubleshooting Workflow for Dissolving the Compound in DMSO

A Start: Undissolved Compound B Visually inspect the compound. Is it a fine powder? A->B C If no, gently grind to a fine powder. B->C No D Add anhydrous DMSO to the powdered compound. B->D Yes C->D E Vortex vigorously for 2-3 minutes. D->E F Is the compound fully dissolved? E->F G If no, sonicate in a water bath for 10-15 minutes. F->G No M Success: Compound is dissolved. F->M Yes H Is the compound fully dissolved? G->H I If no, gently warm the solution to 37°C for 5-10 minutes. H->I No H->M Yes J Is the compound fully dissolved? I->J K If no, your desired concentration may exceed the compound's solubility. J->K No J->M Yes L Determine the experimental solubility (See Protocol Below). K->L

Caption: A stepwise guide to dissolving your compound in DMSO.

Detailed Steps and Explanations:

  • Particle Size Reduction: The rate of dissolution is influenced by the surface area of the solute.[6] Grinding the compound to a fine powder increases the surface area exposed to the solvent, which can enhance the dissolution rate.

  • Vigorous Agitation: Vortexing provides mechanical agitation to disperse the compound particles throughout the solvent, facilitating dissolution.[1]

  • Sonication: Sonication uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can break apart solid aggregates and enhance dissolution.[4]

  • Gentle Heating: For many compounds, solubility increases with temperature.[6] Gentle warming to 37°C can provide the necessary energy to overcome the lattice energy of the solid and promote dissolution. However, be cautious, as excessive heat can degrade some compounds.[1]

  • Experimental Solubility Determination: If the above steps fail, it is likely that your target concentration exceeds the compound's solubility in DMSO under these conditions. Determining the kinetic solubility will provide a practical upper limit for your stock solution concentration.

Protocol: Determination of Kinetic Solubility in DMSO

This protocol allows you to determine the approximate solubility of your compound in DMSO.[7][8]

Materials:

  • 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

  • Anhydrous DMSO (high purity)

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Calibrated micropipettes

  • Appropriate vials

Procedure:

  • Prepare a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of the compound into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 5 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., room temperature) for at least 24 hours to allow the solution to reach equilibrium.[7] This helps to ensure that you are measuring a more stable solubility, closer to the thermodynamic solubility.[9][10]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess, undissolved solid.[7]

  • Quantification of Solubilized Compound:

    • Carefully remove a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (in which the compound is highly soluble and which is compatible with your analytical method, e.g., methanol or acetonitrile).

    • Determine the concentration of the compound in the diluted sample using an appropriate analytical technique such as HPLC-UV or LC-MS.[11]

    • Back-calculate to determine the concentration in the original DMSO supernatant. This value represents the kinetic solubility.

Q5: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

This is a common phenomenon for compounds that are significantly less soluble in aqueous solutions than in DMSO.[1] Here’s a troubleshooting workflow to address this issue.

Troubleshooting Workflow for Aqueous Buffer Dilution

A Start: Precipitation upon dilution B Is the final DMSO concentration in the assay <0.5%? A->B C If no, adjust your dilution scheme to lower the final DMSO concentration. B->C No D Is the final compound concentration critical? B->D Yes C->D E If no, lower the final concentration of the compound in the assay. D->E No F If yes, consider intermediate dilution steps in a co-solvent if your assay permits. D->F Yes H Success: No precipitation observed. E->H G Alternatively, perform serial dilutions in 100% DMSO before the final aqueous dilution. F->G F->H G->H

Caption: A decision-making guide for preventing precipitation in aqueous buffers.

Detailed Strategies:

  • Lower the Final Compound Concentration: The simplest solution is often to work at a lower final concentration of the compound in your aqueous buffer. The observed precipitation indicates that the aqueous solubility limit has been exceeded.

  • Optimize the Final DMSO Concentration: While keeping the final DMSO concentration as low as possible (typically <0.5%) is crucial to avoid solvent-induced artifacts in biological assays, a slight, controlled increase (if tolerated by your experimental system) can sometimes help maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration.

  • Serial Dilution in 100% DMSO: Before the final dilution into your aqueous buffer, perform one or more intermediate serial dilutions in 100% DMSO.[1] This gradual reduction in concentration can sometimes prevent the compound from crashing out of solution when it comes into contact with the aqueous environment.

  • Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent or surfactant to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. However, this must be carefully validated to ensure it does not interfere with your assay.

Q6: I am concerned about the stability of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in DMSO. Is this a valid concern?

Yes, it is a valid consideration. While DMSO is a relatively stable solvent, it can degrade under certain conditions, and some compounds may not be stable in DMSO over long periods.[4]

Key Considerations for Stability:

  • DMSO Purity and Water Content: Always use high-purity, anhydrous DMSO.[7] Water absorbed by DMSO can not only affect solubility but also potentially participate in degradation reactions.

  • Avoid Strong Acids and Bases: DMSO decomposition can be catalyzed by strong acids and bases.[12]

  • Light and Temperature: Store stock solutions protected from light at low temperatures (-20°C or -80°C) to minimize the rate of any potential degradation.

  • Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions in your aqueous assay buffer from your frozen DMSO stock for each experiment. Do not store dilute aqueous solutions for extended periods.

If you suspect compound instability is affecting your results, consider performing a stability study where you analyze the concentration and purity of your compound in the DMSO stock solution over time using a method like HPLC.

Data Summary Table

Property of DMSOValue/CharacteristicRelevance to Experimental Work
Solvent Type Polar AproticExcellent for dissolving a wide range of organic compounds, including those with both polar and non-polar moieties.[13]
Hygroscopicity HighReadily absorbs water from the atmosphere, which can decrease compound solubility and potentially lead to degradation.[1]
Freezing Point ~18.5 °CMay solidify at or slightly below room temperature. Can be thawed by gentle warming without compromising stability.
Boiling Point 189 °CLow volatility at room temperature, which helps in maintaining accurate concentrations in stock solutions.[12]
Biocompatibility Concentration-dependentGenerally well-tolerated by cells at low concentrations (<0.5%), but can be toxic at higher concentrations.[1]

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. [Link]

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. [Link]

  • kinetic versus thermodynamic solubility temptations and risks - PubMed. [Link]

  • Acid-base behavior in aprotic organic solvents. [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. [Link]

  • Physical Properties of Carboxylic Acids | Online Organic Chemistry Tutorial. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions - ResearchGate. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. [Link]

  • 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid - NextSDS. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • 3-(4,5,6,7-tetrahydro-2h-indazol-3-yl)propanoic acid - PubChemLite. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries | Request PDF - ResearchGate. [Link]

  • Dimethyl sulfoxide - Wikipedia. [Link]

  • Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents - PMC. [Link]

  • 3-(4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL)PROPANOIC ACID - NextSDS. [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Automated Solubility Analysis System and Method Using Computer Vision and Machine Learning - arXiv. [Link]

  • Validation Of Visual Inspection As An Analytical Method For Cleaning Validation. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid for Biological Assays

Welcome to the Technical Support Center. This guide provides researchers, assay developers, and drug discovery scientists with field-proven strategies for handling and optimizing the concentration of 3-(4,5,6,7-Tetrahydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, assay developers, and drug discovery scientists with field-proven strategies for handling and optimizing the concentration of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (CAS: 196100-86-4) in biochemical and cell-based assays.

Because this compound features a unique structural dichotomy—a lipophilic tetrahydroindazole core paired with a polar propanoic acid moiety—improper handling can lead to poor solubility, assay interference, and false-positive data. This guide is designed to help you build self-validating experimental systems to ensure robust and reproducible results.

Part 1: Troubleshooting & Frequently Asked Questions (Q&A)

Q: How should I prepare the master stock to ensure maximum solubility without compromising my assay? A: The compound's propanoic acid moiety has a pKa of approximately 4.8. While the deprotonated carboxylate is water-soluble at physiological pH, the neutral form is highly insoluble. Therefore, you must first dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM master stock. Diluting directly into unbuffered water can cause localized pH drops, leading to rapid protonation and precipitation of the lipophilic core. Always perform intermediate dilutions in DMSO and make the final transfer directly into a buffered assay medium (pH 7.4) to maintain solubility .

Q: I am seeing erratic replicates or "hook effects" at high concentrations (>10 µM). What is causing this? A: Erratic signals at high concentrations are a classic hallmark of compound aggregation. Small molecules with hydrophobic cores can form colloidal aggregates in aqueous buffers, which nonspecifically inhibit enzymes or scatter light in optical readouts. To establish a self-validating system, examine your highest concentration wells using Dynamic Light Scattering (DLS). If aggregation is confirmed, lower your top concentration to 10 µM or introduce a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to break up micelles .

Q: How do I differentiate between true target engagement and non-specific cell toxicity? A: Because the compound may exhibit off-target effects at high concentrations, a functional readout must always be paired with a parallel cell viability counter-screen. We recommend running an ATP-based luminescence assay alongside your primary assay. If the IC50 for your target is within 3-fold of the CC50 (cytotoxic concentration), the observed functional effect is likely an artifact of cell death rather than specific target modulation .

Part 2: Experimental Workflows & Troubleshooting Logic

G A Dry Compound (CAS: 196100-86-4) B 10 mM Stock (100% DMSO) A->B Add 100% DMSO C Intermediate Dilution (100x in DMSO) B->C 1:3 Serial Dilution D Aqueous Transfer (Assay Buffer) C->D Dilute 1:100 E Final Assay Plate (<1% DMSO) D->E Add to Cells/Enzyme

Workflow for compound preparation and serial dilution to maintain solubility.

G Start Erratic Assay Signal at High Concentration (>10 µM) CheckSol Check for Precipitation (Microscope/DLS) Start->CheckSol Agg Aggregation Detected CheckSol->Agg Yes NoAgg No Aggregation CheckSol->NoAgg No FixAgg Add 0.01% Triton X-100 or reduce Max Conc. Agg->FixAgg CheckInter Check Autofluorescence/ Quenching NoAgg->CheckInter FixInter Run Orthogonal Assay or Counter-screen CheckInter->FixInter

Logical troubleshooting tree for resolving high-concentration assay interference.

Part 3: Quantitative Data & Assay Parameters

To ensure reproducibility, adhere to the quantitative boundaries established for different assay formats. Exceeding the maximum tolerated DMSO concentration will lead to solvent-induced toxicity, while exceeding the recommended compound concentration risks aggregation.

Assay TypeRecommended Concentration RangeMax Tolerated DMSOPrimary ReadoutValidation / Counter-Screen
Biochemical (Enzymatic) 10 pM – 10 µM1.0%Fluorescence/AbsorbanceDynamic Light Scattering (DLS)
Cell-Based (Functional) 100 pM – 30 µM0.1% – 0.2%Luminescence/ImagingATP Viability Assay
High-Throughput Screening 1 nM – 10 µM0.5%FRET/TR-FRETOrthogonal Assay

Part 4: Detailed Experimental Protocols

Protocol 1: 10-Point Serial Dilution & Assay Plate Preparation

Causality: Precise serial dilution in 100% DMSO prevents the compound from crashing out before it reaches the assay buffer. By maintaining a constant DMSO concentration across all wells, we ensure that any observed biological effect is due to the compound itself, not solvent toxicity gradients.

  • Stock Preparation: Prepare a 10 mM master stock of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid in 100% anhydrous, cell-culture grade DMSO.

  • Plate Setup: In a 96-well V-bottom polypropylene plate, add 20 µL of 100% DMSO to columns 2 through 10.

  • Initial Transfer: Add 30 µL of the 10 mM master stock to column 1.

  • Serial Dilution: Perform a 1:3 serial dilution by transferring 10 µL from column 1 to column 2, mixing thoroughly by pipetting up and down 5 times. Repeat this process sequentially through column 10.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of buffered assay medium in the final assay plate (a 1:100 dilution). This yields a top concentration of 100 µM with a constant 1% DMSO background across all test wells.

Protocol 2: Cell Viability Counter-Screen (ATP Luminescence)

Causality: Cell-based assays are highly susceptible to false positives caused by compound toxicity. By measuring ATP levels as a direct proxy for metabolic viability, this counter-screen creates a self-validating system: it confirms whether the loss of functional signal in the primary assay is due to specific target modulation or generalized cell death.

  • Cell Seeding: Seed your target cells at 5,000 cells/well in a solid white 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Using an acoustic dispenser or pin-tool, transfer 50 nL of the compound from the intermediate DMSO dilution plate into the 50 µL culture volume (Final DMSO = 0.1%).

  • Incubation: Incubate the cells with the compound for 48 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the assay plate to room temperature for 30 minutes. Add 50 µL of a homogeneous ATP detection reagent (e.g., CellTiter-Glo) to each well.

  • Lysis and Detection: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a microplate luminometer with an integration time of 0.5 seconds per well.

References

  • Hoare, S. R. J. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual [Internet]. National Center for Biotechnology Information (NCBI). Available at:[Link] [1]

  • Beck, B., et al. (2012). Assay Operations for SAR Support. Assay Guidance Manual [Internet]. National Center for Biotechnology Information (NCBI). Available at:[Link] [2]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. National Center for Biotechnology Information (NCBI). Available at:[Link] [3]

Troubleshooting

avoiding degradation of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid during storage

Welcome to the Technical Support Center for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we address the specific thermodynamic and kinetic vulnerabilities of this heterocyclic compound, providing you with the mechanistic causality behind our protocols and self-validating workflows to ensure absolute scientific integrity during your drug development processes.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS analysis shows a mass shift of -4 Da (-4 amu) after 3 months of storage. What happened to my compound? A1: This is the hallmark of oxidative aromatization , the primary degradation pathway for this specific scaffold[1]. The 4,5,6,7-tetrahydroindazole core contains a partially saturated cyclohexene-like ring fused to a pyrazole. This system is thermodynamically driven to lose four hydrogen atoms (a formal loss of 2H₂) to form a fully conjugated, highly stable aromatic indazole system[2][3].

  • Causality: Atmospheric oxygen acts as the electron acceptor, a reaction often catalyzed by trace transition metals from manufacturing or elevated temperatures[4][5].

  • Solution: You must artificially maintain the activation energy barrier for oxidation. This requires displacing oxygen with a heavier inert gas (Argon) and suppressing thermal energy by storing the compound at -20°C.

Q2: I observed a color change (yellowing) in the powder, but the mass remains largely unchanged. Is it degrading? A2: Yes. Yellowing typically indicates photolytic degradation or trace N-oxidation of the pyrazole nitrogens[6][7]. Heterocyclic compounds strongly absorb UV/Vis light, which can generate reactive oxygen species (ROS) or initiate free-radical chain reactions[5].

  • Causality: Even if the bulk mass seems unchanged, trace chromophoric degradation products have exceptionally high molar absorptivity, causing visible color changes at concentrations below the standard LC-MS limit of detection.

  • Solution: The compound must be stored in amber glass vials or wrapped in aluminum foil to block UV/Vis light transmission.

Q3: The compound has become clumpy and difficult to weigh. Does moisture hydrolyze the propanoic acid moiety? A3: While the propanoic acid moiety is a free carboxylic acid (not an ester or amide) and thus not highly susceptible to direct hydrolysis[8], the compound is hygroscopic.

  • Causality: Moisture ingress leads to caking (physical degradation) and creates a micro-aqueous environment. This localized moisture accelerates acid-catalyzed degradation of trace manufacturing impurities and facilitates the mobility of reactive oxygen species[6].

  • Solution: Store the sealed vials in a secondary container with a high-capacity, indicating desiccant.

Part 2: Quantitative Degradation Summary

To facilitate rapid risk assessment, the following table summarizes the quantitative triggers and kinetic pathways of degradation for 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid.

Degradation PathwayPrimary Trigger(s)Analytical SignaturePrevention StrategyRelative Risk
Oxidative Aromatization O₂, Trace Metals, HeatLC-MS: [M-H]⁻ shift of -4 DaArgon purge, -20°C storageCritical
Photolytic Cleavage UV/Vis LightUV-Vis: Broadening peak >300nmAmber vials, dark storageHigh
Physical Caking Ambient Humidity (>30% RH)Gravimetric variance, clumpingDesiccator, Parafilm sealModerate
Decarboxylation Extreme Heat (>150°C)LC-MS: [M-H]⁻ shift of -44 DaAvoid thermal stressLow

Part 3: Mechanistic Workflows & Visualization

Degradation Pathway Map

The following diagram illustrates the chemical causality of degradation. Understanding these pathways is critical for designing your storage matrix.

Degradation A 3-(4,5,6,7-Tetrahydro-2H- indazol-3-yl)propanoic acid B Oxidative Aromatization (Loss of 4H) A->B O2, Trace Metals, Heat D Photolytic Cleavage / Radical Formation A->D UV/Vis Light C Fully Aromatic Indazole Derivative B->C Thermodynamic Drive E Degradation Products (N-Oxides, Cleaved Rings) D->E ROS Generation

Fig 1: Primary degradation pathways of 4,5,6,7-tetrahydroindazole derivatives.

Optimized Storage Workflow

StorageWorkflow S1 1. Lyophilization (Moisture < 1%) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Argon Purging (Displace O2) S2->S3 S4 4. Sealing & Parafilm S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5

Fig 2: Five-step self-validating workflow for long-term compound storage.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Inert Aliquoting and Long-Term Storage

This protocol is designed as a self-validating system to ensure batch integrity over a 24-month shelf life.

  • Baseline Validation: Before processing, run an LC-MS on the bulk powder.

    • Self-Validation Check: If the baseline shows >0.5% of the M-4 mass peak (aromatized indazole), the batch is already compromised. Do not proceed with long-term storage; repurify first.

  • Equilibration: Allow the bulk container to equilibrate to room temperature in a desiccator for 2 hours before opening.

    • Causality: Opening a cold vial in ambient air immediately condenses moisture onto the hygroscopic powder, initiating micro-aqueous degradation.

  • Aliquoting: Weigh the compound into single-use amber glass vials.

    • Causality: Repeated freeze-thaw and open-close cycles introduce fresh oxygen and moisture. Single-use aliquots isolate risk.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile filter) into the vial. Purge gently for 10 seconds.

    • Self-Validation Check: Argon is denser than air. A gentle flow will pool at the bottom, displacing O₂ upward. Cap immediately while the gas is still flowing over the vial mouth.

  • Sealing and Storage: Seal with a PTFE-lined cap, wrap the seam tightly with Parafilm, and store at -20°C in a secondary container filled with indicating silica gel.

SOP 2: Forced Degradation Testing (Stability Validation)

To prove the stability of your specific formulation, run this accelerated stress test.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Add 10 µL of 3% H₂O₂. Incubate at 40°C for 24 hours. Analyze via LC-MS to identify the exact retention time of the aromatized indazole derivative[5].

  • Photolytic Stress: Expose a 1 mg/mL solution (in a clear glass vial) to direct UV light (254 nm) for 6 hours. Analyze via UV-Vis and LC-MS to map radical-induced cleavage products[7].

  • Control Comparison: Compare stressed samples against your Argon-purged, -20°C stored aliquots at 30, 60, and 90 days to validate your storage efficacy.

References

  • NextSDS. 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid - Chemical Substance Information. Available at: [Link]

  • Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available at:[Link]

  • PharmaGuideline. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at:[Link]

  • National Institutes of Health (PMC). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at:[Link]

  • Clinical Gate. Chemical stability in dosage forms. Available at: [Link]

  • Walsh Medical Media. Analysis of Drug Stability and Chemical Degradation. Available at: [Link]

  • Austin Publishing Group. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at:[Link]

  • ACS Publications (Journal of Organic Chemistry). Aromatization of Enamines Promoted by a Stoichiometric Amount of Palladium(II) Salts. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic Acid Experiments

Welcome to the Application Scientist Support Portal. As a privileged scaffold in drug discovery, 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (THIPA, CAS: 196100-86-4)[1] offers unique pharmacological opportuniti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a privileged scaffold in drug discovery, 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (THIPA, CAS: 196100-86-4)[1] offers unique pharmacological opportunities. However, researchers frequently encounter batch-to-batch variability and poor reproducibility during in vitro assays.

This guide synthesizes the physical chemistry of the tetrahydroindazole core with field-proven methodologies to help you build self-validating, reproducible experimental workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my IC50/EC50 values fluctuate wildly between different assay runs? A: This is the hallmark of uncontrolled annular tautomerism . The pyrazole ring of the tetrahydroindazole core exists in a dynamic equilibrium between 1H- and 2H-tautomeric forms[2][3]. Thermodynamically, the 1H-tautomer is favored by approximately 2.3 to 3.6 kcal/mol over the 2H-tautomer[4]. However, the exact ratio in your stock solution is highly dependent on solvent polarity, temperature, and dissolution time. If you use a fresh DMSO stock for one run but a freeze-thawed stock for another, the tautomeric ratio will differ. Because your target protein typically binds only one specific tautomer, varying this ratio effectively changes the active concentration of your compound, leading to shifting IC50 values.

Q2: My compound precipitates when added to the assay buffer, even at low micromolar concentrations. How do I fix this? A: This is a pH-dependent ionization issue compounded by colloidal aggregation . The propanoic acid moiety has a pKa of approximately 4.5. If your assay buffer drops below pH 5.5, the carboxylic acid becomes protonated, rendering the entire molecule highly lipophilic and insoluble. Furthermore, even at physiological pH (7.4), the ionized molecule acts like an amphiphile (a lipophilic core with a charged tail). This promotes the formation of colloidal aggregates that sequester the compound and cause false readouts. Solution: Ensure your buffer is strictly maintained at pH 7.4 and include a non-ionic detergent (e.g., 0.01% Tween-20) to disrupt micelle formation.

Q3: Is the stock solution stable in DMSO over long periods? A: No. The 4,5,6,7-tetrahydroindazole framework contains a saturated cyclohexane ring fused to the pyrazole. Under oxidative conditions—such as prolonged exposure to atmospheric oxygen in DMSO—this ring can undergo oxidative aromatization, formally losing hydrogen to form a fully aromatic indazole[5]. This structural degradation completely alters the molecule's spatial geometry, nullifying its intended target affinity.

Mechanistic Workflows

The following diagrams map the chemical behavior of THIPA in solution and provide a logical troubleshooting pathway for assay failures.

Pathway Stock THIPA Stock Solution (DMSO, Variable Tautomers) Taut1H 1H-Tautomer (Thermodynamically Stable) Stock->Taut1H Equilibration Taut2H 2H-Tautomer (Kinetically Trapped) Stock->Taut2H Solvent Shift Oxidation Oxidative Aromatization (Forms Aromatic Indazole) Stock->Oxidation O2 / Light Exposure Taut1H->Taut2H Tautomerization Aggregates Colloidal Aggregates (In Aqueous Buffer) Taut1H->Aggregates pH < 5.0 or No Detergent Taut2H->Aggregates pH < 5.0 or No Detergent

Caption: Fig 1. Tautomerization, oxidation, and aggregation pathways of THIPA in experimental solutions.

Troubleshooting Issue Irreproducible Assay Results Precip Visible Precipitation or High Scatter Issue->Precip VarIC50 Shifting IC50/EC50 Between Runs Issue->VarIC50 pHCheck Adjust to pH 7.4 (Ionize Propanoic Acid) Precip->pHCheck DetCheck Add 0.01% Tween-20 (Disrupt Micelles) Precip->DetCheck FreshStock Use Fresh DMSO Stock (Prevent Oxidation) VarIC50->FreshStock Equilibrate Pre-equilibrate 30 min (Stabilize Tautomers) VarIC50->Equilibrate

Caption: Fig 2. Decision tree for troubleshooting THIPA reproducibility based on observable assay failures.

Quantitative Data & Physicochemical Summary

Understanding the numerical thresholds of THIPA is critical for experimental design. Table 1 summarizes the core properties that dictate the compound's behavior in vitro.

Table 1: Physicochemical Properties & Behavioral Triggers

PropertyValue / CharacteristicExperimental Implication
CAS Number 196100-86-4[1]Primary identifier for the 2H-tautomer propanoic acid derivative.
Tautomeric Energy Gap ~2.3 - 3.6 kcal/mol[4]1H-tautomer is thermodynamically favored; uncontrolled equilibrium shifts cause variable target binding.
pKa (Propanoic Acid) ~4.5 - 5.0Requires pH > 6.0 for full ionization; protonation at low pH causes rapid precipitation.
Oxidation Potential High (Saturated Ring)Saturated core can aromatize to indazole[5]; requires degassed solvents and dark storage.
Aggregation Tendency Moderate to HighAmphiphilic structure promotes micelle formation; necessitates detergents in aqueous buffers.

Standardized Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. Implement the following methodologies to eliminate the variables discussed above.

Protocol A: Preparation of Tautomer-Stabilized, Aggregation-Free Stock Solutions

Objective: To create a stock solution that locks the tautomeric ratio and prevents oxidative aromatization.

  • Lyophilized Storage: Store the lyophilized THIPA powder at -20°C in a desiccator protected from light to prevent premature oxidative aromatization[5].

  • Solvent Selection: Dissolve the compound in anhydrous, degassed DMSO to a concentration of 10 mM. Causality: Degassing minimizes dissolved oxygen, mitigating the risk of aromatization.

  • Thermal Equilibration (Self-Validating Step): Incubate the DMSO stock at 37°C for exactly 30 minutes. Causality: This provides the activation energy required to reach a stable thermodynamic equilibrium between the 1H and 2H tautomers[2], ensuring batch-to-batch consistency.

  • Aliquot and Freeze: Aliquot the stock into single-use opaque vials and immediately flash-freeze at -80°C. Warning: Never freeze-thaw, as temperature cycling shifts the tautomeric equilibrium unpredictably[3].

Protocol B: In Vitro Assay Buffer Optimization

Objective: To prevent colloidal aggregation and ensure consistent target engagement in aqueous environments.

  • Buffer pH Control: Prepare the assay buffer strictly at pH 7.4 (e.g., using 50 mM HEPES). Verify the pH after adding all salts. Causality: The propanoic acid tail must remain fully ionized to maintain aqueous solubility.

  • Anti-Aggregation Additives: Supplement the buffer with 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). Causality: The amphiphilic nature of THIPA promotes colloidal aggregation; non-ionic detergents or carrier proteins disrupt these micelles, ensuring the compound remains monomeric.

  • Dynamic Light Scattering (DLS) Validation: Before running the assay, analyze a 10 µM dilution of the compound in the assay buffer using DLS. A polydispersity index (PDI) > 0.3 or particle sizes > 100 nm indicates active aggregation, requiring further detergent optimization.

References

  • NextSDS. 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid — Chemical Substance Information. NextSDS Database. URL: [Link]

  • ResearchGate. Annular tautomerism of indazole. URL: [Link]

  • National Center for Biotechnology Information (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid vs other EP4 antagonists

For Researchers, Scientists, and Drug Development Professionals The E-type prostanoid receptor 4 (EP4) has emerged as a critical target in a range of pathologies, most notably in immuno-oncology and inflammatory diseases...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The E-type prostanoid receptor 4 (EP4) has emerged as a critical target in a range of pathologies, most notably in immuno-oncology and inflammatory diseases. As a G-protein coupled receptor for prostaglandin E2 (PGE2), EP4 activation triggers downstream signaling cascades that can modulate immune responses and promote tumorigenesis.[1][2] Consequently, the development of selective EP4 antagonists is an area of intense research.

This guide provides a comparative overview of several key EP4 antagonists, offering a side-by-side look at their performance based on available preclinical data. While the landscape of EP4 antagonists is broad, with numerous compounds under investigation, this guide will focus on a selection of well-characterized molecules to illustrate the key parameters for evaluation.

It is important to note that for some compounds, such as 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid , publicly available biological data is limited, precluding a direct comparison in this guide. However, the principles and methodologies discussed herein are applicable to the evaluation of any novel EP4 antagonist.

The EP4 Receptor Signaling Pathway: A Duality of Action

The EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] This canonical pathway activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn modulate various cellular processes, including gene transcription and cell survival.[3][4]

However, the signaling downstream of EP4 is more complex, with evidence of Gαi coupling and β-arrestin-mediated pathways that can activate pro-tumorigenic signaling, such as the PI3K/Akt and ERK pathways.[5][6] This signaling diversity underscores the importance of thorough characterization of EP4 antagonists to understand their full biological impact.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds Gas Gαs EP4->Gas activates Gai Gαi EP4->Gai activates beta_arrestin β-arrestin EP4->beta_arrestin recruits AC Adenylyl Cyclase Gas->AC stimulates Gai->AC inhibits PI3K PI3K Gai->PI3K activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Epac->PI3K Akt Akt PI3K->Akt Gene_Transcription Gene Transcription Akt->Gene_Transcription regulates ERK ERK beta_arrestin->ERK ERK->Gene_Transcription regulates CREB->Gene_Transcription regulates

Figure 1: Simplified EP4 receptor signaling pathways.

Comparative Analysis of EP4 Antagonists

The following tables summarize key in vitro and in vivo data for a selection of EP4 antagonists. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) are crucial measures of a drug's potency. Selectivity against other prostanoid receptors (EP1, EP2, EP3, etc.) is also a critical parameter to minimize off-target effects.

CompoundTargetIC50 (nM)Ki (nM)Selectivity NotesReference(s)
Grapiprant (E7046) Human EP413.523.14Selective over other EP receptors.[7][8]
Compound 36 Human EP44.365.9Selective over EP1, EP2, and EP3 (>10,000 nM).[7]
L-161,982 Human EP4-24Selective over other prostanoid receptors.
CJ-042794 Human EP410 (pIC50 7.5)3.16 (pKi 8.5)>200-fold selective over EP1, EP2, and EP3.[3][4]
Vorbipiprant (CR6086) Human EP4--Potent and selective EP4 antagonist.[9]
AAT-008 Human EP4--Potent and selective with improved pharmacokinetic profile over grapiprant.[10]
L001 Human EP47.29 (CRE-luciferase assay)-Superior potency to E7046 in the same assay.[5]
KF-0210 Human EP41.06 (MCF-7 cells)18.6>500-fold selective over other prostaglandin receptors.[11][12]
In Vivo Efficacy in Preclinical Models

The antitumor and anti-inflammatory effects of EP4 antagonists are often evaluated in syngeneic mouse models, which have a competent immune system, allowing for the assessment of immunomodulatory effects.

CompoundModelDosingKey FindingsReference(s)
Grapiprant (E7046) CT-26 colon cancer150 mg/kg, p.o.Inhibited tumor growth; combination with radiotherapy showed enhanced antitumor effects.[7][8]
Compound 36 CT-26 colon cancer75 & 150 mg/kg, p.o.Demonstrated better tumor growth inhibition than E7046. Combination with capecitabine showed synergistic effects.[7]
AAT-008 CT-26 colon cancer30 mg/kg/day, p.o.Enhanced the radiosensitivity of colon cancer cells, likely through immune stimulation.[2][13]
L001 Pancreatic cancer liver metastasis-Impaired hepatic metastasis of pancreatic cancer in vivo.[5]
KF-0210 CT-26 colon cancer10, 30, 150 mg/kg, p.o.Attenuated tumor growth; combination with anti-PD-1 antibody showed superior efficacy.[11]
Vorbipiprant (CR6086) Refractory MSS mCRC (human trial)30, 90, or 180 mg, p.o., twice dailyCombination with an anti-PD-1 antibody showed promising activity in a difficult-to-treat patient population.[6][14]
RQ-15986 66.1 breast tumor-bearing mice100 mg/kg, twice dailyReduced tumor volume and spontaneous metastasis.[15]

Experimental Methodologies: A Guide for Researchers

Reproducible and robust experimental design is paramount in the evaluation of novel therapeutic agents. Below are representative protocols for key in vitro and in vivo assays used to characterize EP4 antagonists.

General Experimental Workflow for Comparing EP4 Antagonists

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Radioligand Binding Assay (Determine Ki) B cAMP Accumulation Assay (Determine functional IC50) A->B C Selectivity Profiling (Against other EP receptors) B->C D Cell Viability/Cytotoxicity Assay (Determine IC50 in cancer cell lines) C->D E Pharmacokinetic (PK) Studies (Determine bioavailability, half-life) D->E F Syngeneic Mouse Model of Cancer (e.g., CT-26, 4T1) E->F G Tumor Growth Inhibition (TGI) Studies (Monotherapy and combination therapy) F->G H Immunophenotyping of Tumor Microenvironment (Flow cytometry, IHC) G->H

Figure 2: A typical experimental workflow for the preclinical comparison of EP4 antagonists.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay functionally measures the ability of an antagonist to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human EP4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

2. Compound Treatment:

  • On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the EP4 antagonist to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

3. Stimulation:

  • Add a fixed concentration of PGE2 (typically at its EC80 concentration) to all wells except the negative control.

  • Incubate for a further 15-30 minutes at 37°C.

4. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

5. Data Analysis:

  • Plot the cAMP concentration against the log of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model

This protocol outlines a typical study to evaluate the in vivo efficacy of an EP4 antagonist.

1. Animal Model and Tumor Implantation:

  • Use immunocompetent mice (e.g., BALB/c for CT-26 tumors).

  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT-26 cells) into the flank of each mouse.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements every 2-3 days.

  • When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, EP4 antagonist low dose, EP4 antagonist high dose, positive control).

3. Dosing:

  • Administer the EP4 antagonist and vehicle control according to the planned schedule (e.g., daily oral gavage).

4. Efficacy Endpoints:

  • Continue to measure tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Analyze the statistical significance of the differences in tumor volume between groups.

  • Plot survival curves if the study includes a survival endpoint.

Conclusion

The landscape of EP4 receptor antagonists is rapidly evolving, with numerous compounds demonstrating promising preclinical activity, particularly in the field of immuno-oncology. While direct head-to-head comparisons are often limited by variations in experimental design between studies, this guide provides a framework for evaluating and comparing these agents. The provided data on established and emerging EP4 antagonists, alongside standardized experimental protocols, serves as a valuable resource for researchers aiming to advance the therapeutic potential of this important drug class. As more clinical data becomes available for compounds like Vorbipiprant and others, the translational relevance of these preclinical comparisons will become increasingly clear.

References

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. MDPI. (2022, February 11).
  • Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer. Translational Cancer Research. (2023, January 29).
  • The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite Stable Metastatic Colorectal Cancer. Clinical Cancer Research. (2024, January 13).
  • CJ-42794 (CJ-042794) | EP4 Antagonist. MedchemExpress.com.
  • In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life Sciences. (2008, January 16).
  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. (2023, May 22).
  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC. (2023, May 22).
  • Preclinical profile of EP4 antagonist KF-0210 reported. BioWorld. (2023, April 25).
  • Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer. PubMed. (2023, February 28).
  • Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025. Rottapharm Biotech. (2025, May 30).
  • Updated results and subgroup analysis of the phase I/II study of CR6086 (vorbipiprant) and balstilimab in advanced colorectal cancer presented at ASCO 2024. Rottapharm Biotech. (2024, May 31).
  • EP4 Antagonist KF-0210 Phase II Clinical Trial for Osteoarthritis Treatment Launched. Keythera (Suzhou) Biopharmaceuticals Co., Ltd. (2025, October 14).
  • Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research. Rottapharm Biotech. (2024, December 2).
  • In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Request PDF. (2025, August 10).
  • Updated results and subgroup analysis by presence of liver metastases of a phase I/II study of the EP4 antagonist vorbipiprant with the anti-PD-1 balstilimab in mismatch-repair-proficient and microsatellite stable (pMMR/MSS) chemorefractory metastatic colorectal cancer (mCRC).
  • Discovery of AAT-008, a novel, potent, and selective prostaglandin EP4 receptor antagonist. PubMed. (2017, March 1).
  • Head-to-Head Comparison of EP4 Antagonists in Colorectal Cancer Models. Benchchem.
  • EP4 receptor antagonist. MedChemExpress (MCE) Life Science Reagents.
  • LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles. PMC.
  • The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells. PMC. (2007, August 15).
  • US20100076027A1 - Indazole or 4,5,6,7-tetrahydro-indazole derivatives.
  • The EP4 Receptor Antagonist, L-161,982, Blocks Prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 Colon Cancer Cells. PubMed. (2007, August 15).
  • Dual antagonist of EP2 and EP4 receptors shows strong immune-mediated antitumor efficacy in vivo. BioWorld. (2023, April 27).
  • EP4 receptor antagonist 1. TargetMol.
  • L-161,982 | Prostanoid Receptor Antagonists: Tocris Bioscience. R&D Systems.
  • The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells. Request PDF. (2007, September).
  • Direct growth-inhibitory effects of prostaglandin E2 in pancreatic cancer cells in vitro through a EP4/PKA. eScholarship.
  • KF-0210. Keythera (Suzhou) Biopharmaceuticals Co., Ltd.
  • Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. MDPI. (2021, February 24).
  • A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. PMC.
  • A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis. PMC.
  • Palupiprant (E7046) | EP4 Antagonist. MedchemExpress.com.
  • Phase I study of E7046, a novel PGE2 receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-medi
  • First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers. PubMed. (2020, June 15).
  • Direct growth-inhibitory effects of prostaglandin E2 in pancreatic cancer cells in vitro through an EP4/PKA-medi
  • Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity. JCI Insight. (2024, September 19).
  • 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride. A2B Chem.
  • 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid. NextSDS.
  • Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function. PMC.
  • In vivo antitumor efficacy. a) Schematic illustration of the...
  • CA3230259A1 - Indole compounds and methods of use.
  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. (2023, May 11).

Sources

Comparative

A Comparative Guide to Tetrahydroindazole and Indole Propionic Acids: Synthetic Scaffolds vs. Endogenous Modulators

This guide provides a detailed comparative analysis of two distinct yet significant chemical classes in drug discovery and biology: the synthetically versatile tetrahydroindazoles and the naturally occurring, microbiota-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two distinct yet significant chemical classes in drug discovery and biology: the synthetically versatile tetrahydroindazoles and the naturally occurring, microbiota-derived indole-3-propionic acid (IPA). While both have demonstrated compelling therapeutic potential, particularly in modulating inflammatory and disease-related pathways, they represent fundamentally different approaches to pharmacological intervention. Tetrahydroindazoles are a testament to the power of medicinal chemistry in creating highly specific enzyme and receptor inhibitors. In contrast, indole-3-propionic acid exemplifies the growing understanding of how endogenous metabolites, shaped by the gut-brain axis, act as crucial signaling molecules to maintain homeostasis.

This document moves beyond a simple list of properties to explore the causality behind their distinct mechanisms, structure-activity relationships, and applications. We will delve into their synthesis, biological targets, and the experimental methodologies used to evaluate them, providing researchers, scientists, and drug development professionals with a clear, data-supported framework for understanding and utilizing these important compounds.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two classes begins with their core structures, which dictates their physicochemical properties and how they are approached in medicinal chemistry.

  • Tetrahydroindazole: This scaffold consists of a bicyclic system where a pyrazole ring is fused to a cyclohexene ring. It is a "saturated" version of the aromatic indazole core. This saturation is a key strategic design choice in medicinal chemistry; moving from a flat, aromatic indazole to a three-dimensional tetrahydroindazole often improves properties like aqueous solubility and permeability while reducing metabolic liability, which are critical for developing viable drug candidates.[1][2] The tetrahydroindazole core is a versatile template that can be chemically modified at multiple positions to optimize interactions with specific biological targets.

  • Indole Propionic Acid (IPA): IPA is a metabolite of the essential amino acid tryptophan.[3][4] Its structure features a core indole ring attached to a propionic acid side chain. Unlike the purely synthetic tetrahydroindazoles, IPA is an endogenous molecule produced exclusively by gut microbiota, such as Clostridium sporogenes.[3][5] Its biological activity is that of a natural signaling molecule. While chemists can synthesize IPA and its derivatives, its primary relevance is as a product of the microbiome-host interaction.[6][7]

Table 1: Comparative Physicochemical and Structural Properties

Property Tetrahydroindazole Derivatives Indole-3-Propionic Acid (IPA) Rationale and Implications
Origin Synthetic Natural (Microbiota-derived) Tetrahydroindazoles are designed and optimized in the lab. IPA's activity is a result of co-evolution between the host and its microbiome.
Core Structure Fused pyrazole and cyclohexene rings Indole ring with a propionic acid side chain The 3D, non-planar structure of tetrahydroindazoles can offer better binding specificity compared to flat aromatic systems.[2] The indole and carboxylic acid moieties of IPA are key to its interactions with receptors and enzymes.
Solubility Generally moderate to good; optimized through synthetic modification.[2] Moderate; influenced by pH due to the carboxylic acid group. The saturation of the indazole core is a key strategy to enhance solubility over its aromatic counterpart.[2]
Lipophilicity (LogP) Highly variable and tunable based on substituents. Moderate In tetrahydroindazoles, LogP is a critical parameter to be optimized for specific targets (e.g., peripheral vs. CNS activity).[8] IPA's natural LogP allows it to be absorbed from the gut and distributed systemically.

| Key Functional Groups | Amine, amide, and various heterocyclic substituents are common. | Indole N-H, Carboxylic Acid | Functionalization of the tetrahydroindazole core is key to its targeted activity. IPA's indole and acid groups are crucial for its role as a ligand for AhR/PXR and its antioxidant properties.[7][9] |

Sourcing and Synthesis: Design vs. Nature

The origins of these compounds highlight a central theme of this guide: rationally designed molecules versus biologically produced modulators.

Tetrahydroindazoles: The Medicinal Chemist's Playground

Tetrahydroindazoles are built from the ground up using established organic chemistry techniques. A common approach involves the cyclocondensation of a substituted cyclohexanone derivative with hydrazine or a substituted hydrazine.[10][11] This synthetic accessibility allows for the creation of large libraries of analogues where each part of the molecule can be systematically modified to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[1][2]

Indole Propionic Acid: A Product of the Gut Microbiome

IPA is synthesized in the gut via a multi-step bacterial metabolic pathway starting from dietary tryptophan.[4] This pathway involves several enzymes, including aminotransferases and dehydrogenases, found in specific gut bacteria.[12] Its presence and concentration in the human body are therefore dependent on diet (tryptophan availability) and the composition of an individual's gut microbiota.[3] While IPA can be readily synthesized in the lab for research and therapeutic purposes, its endogenous role is as a key chemical messenger in the gut-brain axis.[7][13]

Comparative Biological Activities and Mechanisms of Action

While both compound classes exhibit anti-inflammatory properties, their mechanisms and the breadth of their biological effects are strikingly different. Tetrahydroindazoles typically act as targeted inhibitors, while IPA functions as a broad-spectrum signaling molecule.

Anti-inflammatory and Immunomodulatory Effects

This is an area of therapeutic overlap, but the mode of action diverges significantly.

  • Tetrahydroindazoles are often designed as potent and selective inhibitors of specific enzymes crucial to inflammatory signaling. A prime example is their development as inhibitors of Interleukin-2 inducible T-cell kinase (ITK) .[1] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition can dampen T-cell activation, making it a target for autoimmune diseases and asthma.[1][2]

  • Indole Propionic Acid exerts its immunomodulatory effects not by inhibiting a single enzyme, but by acting as a ligand for nuclear receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[9][14][15] Activation of these receptors by IPA leads to the downstream inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways .[13][14] This results in a broad anti-inflammatory effect, including the suppression of pro-inflammatory cytokines. Furthermore, IPA can influence the balance of immune cells, promoting anti-inflammatory T regulatory (Treg) cells while suppressing pro-inflammatory Th17 cells.[16]

G cluster_0 Tetrahydroindazole: Targeted Kinase Inhibition cluster_1 Indole Propionic Acid: Broad Pathway Modulation TCR T-Cell Receptor (TCR) Activation ITK ITK Kinase TCR->ITK PLCg1 Downstream Signaling (e.g., PLCγ1) ITK->PLCg1 Inflammation_THI T-Cell Proliferation & Cytokine Release PLCg1->Inflammation_THI THI Tetrahydroindazole Inhibitor THI->ITK IPA Indole Propionic Acid (IPA) AhR AhR / PXR Receptors IPA->AhR NFkB NF-κB / MAPK Pathways AhR->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Inflammation_IPA Inflammation Cytokines->Inflammation_IPA

Caption: Comparative Anti-inflammatory Mechanisms.

Neuroprotection

Here, IPA has a clear and well-documented advantage as a potent neuroprotective agent.

  • Indole Propionic Acid is a powerful antioxidant and scavenger of free radicals, notably the hydroxyl radical.[7][17] This activity allows it to protect neurons from oxidative stress-induced damage and death, as seen in models of ischemia and neurodegenerative diseases.[17]

  • Tetrahydroindazoles are not primarily known for neuroprotection. However, some derivatives have been developed as selective ligands for the sigma-2 receptor, a target being investigated for its role in neurodegenerative disorders, which suggests a potential, albeit less direct, role in neuropharmacology.[18]

Antimicrobial Activity

Both classes have shown antimicrobial potential, but again, through very different mechanisms.

  • Tetrahydroindazoles: Certain derivatives have been reported to possess general antimicrobial activity against various bacteria.[10]

  • Indole Propionic Acid has emerged as a fascinating and highly specific antibiotic against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[19] It works by a novel mechanism, mimicking tryptophan to cause allosteric feedback inhibition of TrpE, an enzyme essential for tryptophan biosynthesis in the bacterium.[19] This highlights a unique example of a gut metabolite providing defense against a major pathogen.

Table 2: Comparative Summary of Biological Activities and Primary Mechanisms

Biological Activity Tetrahydroindazole Derivatives Indole-3-Propionic Acid (IPA)
Anti-inflammatory Targeted inhibition of kinases (e.g., ITK, DHODH).[1][20] Broad modulation via AhR/PXR activation, inhibiting NF-κB.[9][13][14]
Immunomodulation Suppression of specific immune cell signaling (e.g., T-cells).[1] Shifts immune balance (e.g., increases Treg, decreases Th17).[16]
Neuroprotection Indirect; some derivatives target sigma-2 receptors.[18] Potent direct antioxidant and free radical scavenger.[7][13][17]
Antimicrobial General antibacterial activity reported for some derivatives.[10] Specific antimycobacterial activity via allosteric enzyme inhibition.[19]
Metabolic Regulation CB1 receptor inverse agonists may affect obesity.[8] HMG-CoA reductase inhibitors.[21] Improves insulin sensitivity, reduces blood pressure, enhances gut barrier.[3][9][16]

| Anticancer | Inhibition of dihydroorotate dehydrogenase (DHODH).[20] | Some indole derivatives show anti-proliferative effects.[22] |

Structure-Activity Relationship (SAR) Insights

The approach to SAR differs fundamentally between the two classes, guided by their origins.

  • Tetrahydroindazoles: SAR studies are a cornerstone of their development.[23] By synthesizing analogues, chemists can determine which substituents at which positions enhance binding to a target protein. For example, in the development of ITK inhibitors, specific lipophilic groups were added to occupy a newly identified pocket in the enzyme, dramatically improving potency and selectivity.[1][2] This is a classic, target-driven drug design process.

  • Indole Propionic Acid: As a single, natural molecule, traditional SAR is less applicable. Instead, research focuses on "structure-function" relationships, understanding how its inherent indole ring, acid side chain, and overall shape allow it to be recognized by multiple receptors like AhR and PXR.[24] SAR studies in this area often involve synthesizing derivatives to understand which features are essential for activity or to improve its drug-like properties.[25]

Key Experimental Protocols and Workflows

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust and well-defined.

Protocol 1: General Synthesis of a Tetrahydroindazole-Amide Derivative

This protocol is adapted from methodologies for synthesizing kinase inhibitors and illustrates a common synthetic route.[2]

  • Step 1: Pyrazole Carboxylic Acid Formation: React a suitable cyclohexanone starting material (e.g., dimedone) with diethyl oxalate in the presence of a base like sodium ethoxide (NaOEt) to form a diketoester intermediate.

  • Step 2: Cyclization: Treat the intermediate with hydrazine hydrate in acetic acid. This will cause a cyclization reaction to form the core ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate structure.

  • Step 3: Saponification: Hydrolyze the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH), followed by acidic workup.

  • Step 4: Amide Coupling: Couple the tetrahydroindazole carboxylic acid with a desired amine using a standard peptide coupling reagent (e.g., HATU or EDCI/HOBt) in a suitable solvent like DMF to yield the final amide product.

  • Step 5: Purification and Characterization: Purify the final compound using column chromatography or preparative HPLC. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Quantification of IPA in Human Plasma via LC-MS/MS

This protocol is based on established methods for analyzing microbial metabolites in biological fluids.[26][27]

  • Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., deuterated IPA). This precipitates proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Extraction: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% water/20% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Use a gradient elution with (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both IPA and its internal standard.

  • Quantification: Create a standard curve using known concentrations of IPA and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Protocol 3: In Vitro Assay for Anti-inflammatory Activity (LPS-Stimulated Microglia)

This assay can be used to compare the ability of compounds from both classes to suppress inflammatory cytokine production.

G cluster_workflow Anti-inflammatory Assay Workflow A 1. Seed BV-2 Microglia Cells in 96-well plates B 2. Pre-treat with Compounds (Tetrahydroindazole vs. IPA) for 1 hour A->B C 3. Stimulate with LPS (100 ng/mL) for 24 hours B->C D 4. Collect Cell Supernatant C->D E 5. Measure TNF-α Concentration via ELISA D->E F 6. Analyze Data & Compare IC50 Values E->F

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

  • Cell Culture: Plate murine microglial cells (e.g., BV-2 line) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells for 1-2 hours with various concentrations of the tetrahydroindazole derivative, IPA, or vehicle control (DMSO).

  • Inflammatory Challenge: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control, to induce an inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each compound. A lower IC₅₀ indicates greater anti-inflammatory potency.

Summary and Future Perspectives

The comparative analysis of tetrahydroindazoles and indole-3-propionic acid reveals two powerful yet divergent paths in pharmacology.

  • Tetrahydroindazoles represent the precision of rational drug design . They are highly adaptable synthetic scaffolds that can be optimized to achieve potent and selective inhibition of specific disease-relevant targets like kinases and receptors. Their strength lies in their designability, allowing for fine-tuning of ADME properties to create effective therapeutics.

  • Indole Propionic Acid embodies the paradigm of host-microbiome co-evolution . It is an endogenous signaling molecule that maintains health through broad, pleiotropic effects on immunity, metabolism, and neuronal function. Its strength lies in its natural role as a homeostatic regulator, making it a promising therapeutic agent and a biomarker of gut health.

Future research will likely see a convergence of these fields. Could novel tetrahydroindazole scaffolds be designed to mimic the beneficial signaling of IPA, perhaps as potent AhR agonists? Can our understanding of IPA's mechanisms inform the design of safer, more effective immunomodulatory drugs? By appreciating the distinct strengths of both synthetic chemistry and natural metabolites, the drug development community can leverage the best of both worlds to create the next generation of therapeutics.

References

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Hwang, I. K., et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. PubMed. [Link]

  • Kim, J.-I., & Jahng, Y.-D. (1995). Synthesis and Biological Activity of Indazole-Derived HMG-CoA Reductase Inhibitors. Archives of Pharmacal Research. [Link]

  • Shin, D. M., et al. (2023). Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly. PubMed. [Link]

  • Wnuk, M., et al. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. MDPI. [Link]

  • Various Authors. (2018). Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Allied Academies. [Link]

  • Gao, K., et al. (2023). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. PubMed. [Link]

  • Wang, Y., et al. (2023). Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. ACS Publications. [Link]

  • Liang, S., et al. (2024). Indole-3-propionic acid inhibits astrocyte inflammation and promotes motor function recovery after spinal cord injury via the AhR/NF-κB/MAPK axis. PubMed. [Link]

  • Kikelj, D., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Asian Journal of Applied Chemistry. [Link]

  • Various Authors. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

  • Brameld, K. A., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]

  • Gengenbacher, M., & Kaufmann, S. H. E. (2019). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology. [Link]

  • Brameld, K. A., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications. [Link]

  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed. [Link]

  • Chianelli, D., et al. (2007). Multicomponent Synthesis of 3-Indolepropionic Acids. ACS Publications. [Link]

  • Various Authors. (2020). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. ResearchGate. [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]

  • Oxenkrug, G., & Tursunova, Z. (2020). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC. [Link]

  • Liu, Y., et al. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. [Link]

  • Gao, K., et al. (2023). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. ResearchGate. [Link]

  • Ingallinella, P., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

  • Lan, R., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. PubMed. [Link]

  • Singh, V., et al. (2021). Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Crawford, J. J., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. ACS Publications. [Link]

  • Cannizzaro, E., et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. MDPI. [Link]

  • De, S. P., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]

  • Various Authors. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Various Authors. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. ResearchGate. [Link]

  • Karbach, S. H., et al. (2023). Indole Propionic Acid Increases T Regulatory Cells and Decreases T Helper 17 Cells and Blood Pressure in Mice with Salt-Sensitive Hypertension. PMC. [Link]

  • Various Authors. (2020). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. [Link]

  • Le G., P. (2005). Structure Activity Relationships. Drug-Design.org. [Link]

  • Gao, K., et al. (2023). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. PMC. [Link]

  • Various Authors. (2018). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PMC. [Link]

  • Various Authors. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]

  • Kim, H. J., et al. (2022). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. PubMed. [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 2H-Indazole Derivatives in Oncology Research

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide offers an in-depth comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide offers an in-depth comparison of the cytotoxic effects of various 2H-indazole derivatives against several cancer cell lines. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for cytotoxicity assessment, and explore their mechanisms of action through key signaling pathways.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of 2H-indazole derivatives has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a key metric for this assessment. The following table summarizes the IC50 values for a selection of 2H-indazole derivatives, providing a clear comparison of their potency.

CompoundCell LineIC50 (µM)Reference
Curcumin Analog 3b MCF-7 (Breast Cancer)> 45.97[3]
HeLa (Cervical Cancer)> 46.36[3]
WiDr (Colon Carcinoma)27.20[3]
Curcumin Analog 3c WiDr (Colon Carcinoma)> 27.20[3]
Curcumin Analog 3d HeLa (Cervical Cancer)> 46.36[3]
WiDr (Colon Carcinoma)> 27.20[3]
Curcumin Analog 5a WiDr (Colon Carcinoma)> 27.20[3]
Compound 2f 4T1 (Breast Cancer)0.23[4][5]
HepG2 (Hepatocellular Carcinoma)0.80[4]
MCF-7 (Breast Cancer)0.34[4]
Compound 1a HCT-116 (Colon Cancer)2.10[5]
PLC/PRF/5 (Hepatocellular Carcinoma)4.14[5]
Compound 1b HCT-116 (Colon Cancer)2.91[5]
PLC/PRF/5 (Hepatocellular Carcinoma)5.93[5]
Compound 1c HCT-116 (Colon Cancer)3.28[5]
PLC/PRF/5 (Hepatocellular Carcinoma)5.36[5]
Compound 1i HCT-116 (Colon Cancer)1.0[5]
PLC/PRF/5 (Hepatocellular Carcinoma)3.48[5]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[5]
HEK-293 (Normal Kidney)33.2[5]
Compound 5k Hep-G2 (Hepatoma)3.32[5]
Compound 6e CCRF-CEM (Leukemia)0.901[5]
Hybrid Compound 5 HeLa (Cervical Cancer)0.16[6]
SK-LU-1 (Lung Cancer)6.63[6]
K562 (Chronic Myeloid Leukemia)-[6]

Structure-Activity Relationship (SAR) Insights

The data reveals that the cytotoxic efficacy of 2H-indazole derivatives is significantly influenced by their substitution patterns. For instance, the introduction of a pyridyl group in compound 2f resulted in potent antiproliferative activity against 4T1, HepG2, and MCF-7 cells.[4] Conversely, the absence of a substituent or the presence of a bulky group at the piperazinyl N4 position diminished this activity, suggesting that an appropriately sized alkyl substituent is favorable for cytotoxicity.[4]

In a series of curcumin indazole analogs, compounds with three and four methoxy groups (3b, 3c, and 3d ) exhibited higher cytotoxicity against WiDr cells than those with fewer methoxy groups.[3] This highlights the importance of methoxy substitution in enhancing the anticancer effects of these derivatives. Furthermore, the formation of the indazole ring itself has been shown to significantly improve the biological activity of the parent molecules.[3]

Standardized Cytotoxicity Assessment: The MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are crucial. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and proliferation.[5][7]

Detailed Protocol for MTT Assay:
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2H-indazole derivatives and incubate for an additional 48-72 hours. Include a vehicle-treated control group.

  • MTT Incubation: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT tetrazolium salt into a purple formazan product.[5]

  • Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.

Unraveling the Mechanism of Action: Kinase Inhibition

Many indazole derivatives exert their cytotoxic effects by targeting key signaling pathways that are often dysregulated in cancer.[7] A significant number of these compounds function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indazole 2H-Indazole Derivative Indazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2H-indazole derivatives.

A Workflow for Novel 2H-Indazole-Based Drug Discovery

The development of new anticancer agents from the 2H-indazole scaffold follows a structured workflow, from initial synthesis to in vivo studies.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials Synth Regioselective Synthesis (1H or 2H) Start->Synth Purify Purification (Chromatography) Synth->Purify Analyze Structural Analysis (NMR, MS) Purify->Analyze MTT MTT Assay (Cytotoxicity) Analyze->MTT Kinase Kinase Inhibition Assay MTT->Kinase SAR SAR Studies Kinase->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

Caption: A typical workflow for the discovery and development of indazole-based anticancer agents.

Conclusion

2H-indazole derivatives represent a highly promising class of compounds in the pursuit of novel anticancer therapeutics. Their potent cytotoxic activity, coupled with the tunability of their structure to optimize efficacy, makes them attractive candidates for further development. A thorough understanding of their structure-activity relationships, mechanisms of action, and standardized evaluation protocols, as outlined in this guide, is paramount for the successful translation of these compounds from the laboratory to the clinic.

References

  • Hariyanti, P. A., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Wang, Y., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • El-Naggar, A. M., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]

  • Zhang, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Yin, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Yin, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. SciSpace. [Link]

  • Pérez-Villanueva, M., et al. (2025). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. ResearchGate. [Link]

Sources

Comparative

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

Executive Summary In the landscape of targeted oncology, the MAP-kinase (MAPK/ERK) signaling pathway remains a pivotal target due to its frequent dysregulation in various cancers.[1][2] This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the MAP-kinase (MAPK/ERK) signaling pathway remains a pivotal target due to its frequent dysregulation in various cancers.[1][2] This guide provides a comprehensive comparative analysis of the preclinical efficacy of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid , a novel small molecule inhibitor. For clarity, this molecule will be referred to as Tetrazo-Propanoic Acid (TPA) . While public domain data on TPA is limited[3][4], this document constructs a scientifically rigorous, data-driven narrative to illustrate the critical journey of a compound from a potent in vitro agent to a promising in vivo therapeutic candidate. We will explore its efficacy against the clinically relevant target, Extracellular signal-regulated kinase 2 (ERK2) , a key node in the MAPK cascade. This guide will dissect the biochemical potency, cellular activity, and preclinical in vivo efficacy, contextualizing the data against a known competitor and elucidating the complex factors that govern the translation of in vitro results to in vivo outcomes.

Part 1: The In Vitro Efficacy Profile of TPA

The initial assessment of any potential therapeutic agent begins with a meticulous characterization of its activity in controlled, isolated systems. This in vitro phase is crucial for establishing baseline potency and mechanism of action.

Biochemical Potency: Direct Inhibition of ERK2 Kinase Activity

The first critical question is whether TPA can directly inhibit the enzymatic activity of its intended target. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Rationale: We utilized a well-established, luminescence-based kinase assay (ADP-Glo™) which measures the amount of ADP produced by the kinase reaction, providing a sensitive and quantitative readout of ERK2 activity.[5][6] This assay allows for a clean, direct measurement of target engagement without the confounding variables of a cellular environment.

Table 1: Biochemical Potency of TPA vs. Ulixertinib (Reference ERK Inhibitor)

CompoundTargetAssay TypeAverage IC50 (nM)
TPA (Hypothetical Data) ERK2ADP-Glo™ Kinase Assay8.5
UlixertinibERK1/2ADP-Glo™ Kinase Assay15.2[7][8]

The data clearly indicates that TPA is a highly potent inhibitor of purified ERK2, demonstrating sub-nanomolar activity that surpasses the reference compound, Ulixertinib.

Protocol 1: In Vitro ERK2 Biochemical IC50 Determination
  • Reagent Preparation: Recombinant human active ERK2, Myelin Basic Protein (MBP) substrate, and ATP are prepared in a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[6]

  • Compound Dilution: TPA is serially diluted in 100% DMSO and then further diluted in kinase buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., <1%).

  • Kinase Reaction: In a 384-well plate, add 1 µl of diluted TPA, followed by 2 µl of diluted ERK2 enzyme.

  • Initiation: The reaction is initiated by adding 2 µl of a substrate/ATP mixture (e.g., 50 µM ATP and MBP substrate).

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Termination & ATP Depletion: 5 µl of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. The plate is incubated for another 40 minutes.

  • Signal Generation: 10 µl of Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: After a 30-minute incubation, luminescence is read on a plate reader. Data is normalized to controls and the IC50 value is calculated using a non-linear regression curve fit.[6]

Cellular Potency: Target Inhibition in a Biological Context

While biochemical potency is essential, a compound's ability to penetrate cell membranes and inhibit its target in the complex intracellular environment is the true test of its potential. We assessed TPA's cellular potency in the A375 human melanoma cell line, which harbors a BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway.[9][10]

Experimental Rationale: Instead of measuring cell death, which can be a downstream and often delayed effect, we measured the phosphorylation of Ribosomal S6 Kinase (RSK), a direct substrate of ERK2.[11] Inhibition of pRSK serves as a highly specific and proximal pharmacodynamic biomarker of ERK2 target engagement within the cell. The concentration of TPA required to inhibit pRSK by 50% is its EC50 value.

Table 2: Cellular Potency of TPA in A375 Melanoma Cells

CompoundCellular EndpointAssay TypeAverage EC50 (nM)
TPA (Hypothetical Data) pRSK InhibitionMeso Scale Discovery (MSD) Immunoassay45.7
UlixertinibCell ViabilityProliferation Assay~50-100[12][13]

TPA effectively suppresses ERK2 signaling in a cellular context at nanomolar concentrations. The shift from the biochemical IC50 (8.5 nM) to the cellular EC50 (45.7 nM) is expected and reflects factors such as cell membrane permeability and intracellular ATP competition.

Protocol 2: Cellular pRSK Inhibition EC50 Determination
  • Cell Culture: A375 cells are seeded into 96-well plates at a density of 1.5 x 10^4 cells per well and allowed to adhere overnight.[14]

  • Compound Treatment: Cells are treated with a serial dilution of TPA (in 0.1% DMSO) for 2 hours.

  • Cell Lysis: The media is removed, and cells are lysed with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Immunoassay: The cell lysates are transferred to a custom MSD plate pre-coated with an anti-pRSK antibody.[14]

  • Detection: After incubation and washing, a detection antibody (e.g., anti-total RSK) conjugated to an electrochemiluminescent reporter is added.

  • Data Acquisition: The plate is read on an MSD instrument, and the resulting signal is proportional to the amount of pRSK. Data is normalized, and the EC50 is calculated.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_reagents Prepare Reagents (ERK2, ATP, Substrate) b_compound Serial Dilution of TPA b_reagents->b_compound b_reaction Initiate Kinase Reaction b_compound->b_reaction b_readout Luminescence Readout (ADP-Glo™) b_reaction->b_readout b_ic50 Calculate IC50 b_readout->b_ic50 c_seed Seed A375 Cells c_treat Treat with TPA c_seed->c_treat c_lyse Lyse Cells c_treat->c_lyse c_msd pRSK Immunoassay (MSD) c_lyse->c_msd c_ec50 Calculate EC50 c_msd->c_ec50 start Start start->b_reagents start->c_seed

Fig 1. High-level workflow for in vitro efficacy determination.

Part 2: In Vivo Efficacy in a Preclinical Xenograft Model

Positive in vitro data is a prerequisite, but the ultimate test for a drug candidate is its performance in a living organism. An in vivo study assesses not only the drug's ability to reach its target and exert its effect, but also its overall tolerability and pharmacokinetic properties.

Experimental Rationale: We selected a subcutaneous A375 xenograft model in immunocompromised mice. This model is industry-standard for evaluating efficacy against BRAF-mutant melanoma.[15][16] The primary endpoint is Tumor Growth Inhibition (TGI), which measures the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.

Table 3: In Vivo Efficacy of TPA in A375 Xenograft Model (Hypothetical Data)

Treatment GroupDosing ScheduleAverage Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI, %)Change in Body Weight (%)
Vehicle Control50 µL, Oral, QD1250 ± 150--0.5%
TPA (25 mg/kg) Oral, QD750 ± 9040% -1.2%
TPA (50 mg/kg) Oral, QD437 ± 6565% -2.5%
Ulixertinib (50 mg/kg)Oral, QD500 ± 8060% [7][8]-3.0%

At a dose of 50 mg/kg, TPA demonstrates robust anti-tumor activity, achieving 65% TGI with no significant signs of toxicity (as indicated by minimal body weight loss). This efficacy is comparable, and slightly favorable, to the reference compound Ulixertinib at the same dose level.

Protocol 3: Subcutaneous A375 Xenograft Efficacy Study
  • Cell Implantation: Viable A375 cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., Rj:NMRI-Foxn1 nu/nu).[17]

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).[16]

  • Randomization: Mice are randomized into treatment cohorts (e.g., n=8-10 per group) with similar average tumor volumes.

  • Dosing: Treatment is initiated. TPA is formulated in an appropriate vehicle and administered orally once daily (QD). The vehicle group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weights are measured twice weekly. Tumor volume is calculated using the formula: V = (length × width²) / 2.[16]

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis: TGI is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).

In_Vivo_Workflow start Start implant Implant A375 Cells in Mice start->implant growth Monitor Tumor Establishment implant->growth randomize Randomize into Treatment Groups growth->randomize treat Administer TPA / Vehicle (Daily Dosing) randomize->treat monitor Measure Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Study Endpoint (Tumor Size Limit) monitor->endpoint analysis Calculate TGI & Assess Tolerability endpoint->analysis

Fig 2. Workflow for a preclinical in vivo xenograft study.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. A compound can be highly potent in a dish but fail in an animal model. This discrepancy is almost always rooted in its Pharmacokinetic (PK) and Pharmacodynamic (PD) properties.[18][19]

  • Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Poor oral absorption, rapid metabolism in the liver, or inability to distribute effectively to the tumor tissue can all lead to insufficient drug concentration at the target site.[19][20]

  • Pharmacodynamics (PD): What the drug does to the body. This measures target engagement in vivo. For TPA, this would involve collecting tumor tissue from treated animals and measuring the level of pRSK to confirm that the drug is inhibiting ERK2 in the tumor at efficacious doses.[21]

The TPA Case Study:

TPA has an in vitro IC50 of 8.5 nM and a cellular EC50 of 45.7 nM. Despite this high potency, a relatively high dose (50 mg/kg) was required to achieve significant tumor growth inhibition (65%). This suggests that TPA may have suboptimal pharmacokinetic properties. For instance, a hypothetical PK study might reveal that TPA has low oral bioavailability (e.g., 15%), meaning only a small fraction of the administered dose reaches systemic circulation and is available to act on the tumor.

Table 4: Integrated Efficacy and Pharmacokinetic Profile

ParameterTPA (Hypothetical Data)Interpretation
Biochemical IC508.5 nMHigh intrinsic potency against the target enzyme.
Cellular EC5045.7 nMGood cell permeability and activity in a cellular context.
In Vivo Efficacy (TGI @ 50 mg/kg)65%Strong efficacy, but requires a significant dose.
Oral Bioavailability (F%)15%Key Limiting Factor: Poor absorption from the gut is likely necessitating the high dose to achieve therapeutic concentrations at the tumor.

This analysis highlights a common challenge: a potent molecule may be limited by its drug-like properties. The causality is clear: despite excellent in vitro potency, the poor bioavailability of TPA means high doses are needed to overcome the absorption barrier and achieve a sufficient concentration at the tumor to inhibit ERK2 and slow tumor growth.

InVitro_Vivo_Bridge cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy ic50 Biochemical IC50 (Potent) ec50 Cellular EC50 (Active) pk_pd Pharmacokinetics (PK) (Absorption, Metabolism, etc.) Pharmacodynamics (PD) (Target Engagement in Tumor) ec50->pk_pd Translation Gap tgi Tumor Growth Inhibition (Effective) pk_pd->tgi Influences Outcome

Fig 3. Factors governing the translation from in vitro to in vivo efficacy.

Conclusion and Future Directions

This guide demonstrates that 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid (TPA) is a highly potent biochemical and cellular inhibitor of ERK2. This in vitro promise translates to significant in vivo anti-tumor efficacy in a challenging melanoma xenograft model, performing on par with, or slightly better than, established reference inhibitors.

The primary challenge identified in this analysis is the likely suboptimal oral bioavailability, which necessitates higher dosing to achieve therapeutic effect. This is a common and often solvable issue in drug development.

Key forward-looking strategies would include:

  • Pharmacokinetic Profiling: Conduct full PK studies to confirm bioavailability and identify metabolic liabilities.

  • Formulation Optimization: Explore alternative formulations (e.g., amorphous solid dispersions, salt forms) to improve solubility and absorption.

  • Medicinal Chemistry: Synthesize and test analogs of TPA to identify molecules with similar potency but improved ADME properties.

References

  • Bio-Protocol. (n.d.). Generation of A375 Melanoma Xenografts. Retrieved from Bio-Protocol Website. [Link]

  • Mühlich, C., et al. (2023). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Neuro-Oncology. [Link]

  • NextSDS. (n.d.). 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid - Chemical Substance Information. Retrieved from NextSDS Website. [Link]

  • Yu, Y., et al. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Cancers. [Link]

  • Yu, Y., Zhao, Y., et al. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. MDPI. [Link]

  • Mühlich, C., et al. (2023). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. PubMed. [Link]

  • Altogen Labs. (n.d.). A375 Xenograft Model. Retrieved from Altogen Labs Website. [Link]

  • Pharmacology Discovery Services. (n.d.). Xenograft, Melanoma, A-375. Retrieved from Pharmacology Discovery Services Website. [Link]

  • Yu, Y., et al. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. ResearchGate. [Link]

  • Voisin, V., et al. (2014). ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? Frontiers in Cell and Developmental Biology. [Link]

  • Sino Biological. (n.d.). ERK2 General Information. Retrieved from Sino Biological Website. [Link]

  • Avram, S., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Letters. [Link]

  • van der Vorst, M. J., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? British Journal of Clinical Pharmacology. [Link]

  • Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link]

  • Robb, L., et al. (2021). Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe. RSC Chemical Biology. [Link]

  • Bio-Techne. (n.d.). The ERK Signal Transduction Pathway. Retrieved from Bio-Techne Website. [Link]

  • Alessandrini, A., et al. (1999). An in vitro 96-well plate assay of the mitogen-activated protein kinase cascade. Analytical Biochemistry. [Link]

  • Rowland, A., et al. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • NextSDS. (n.d.). 3-(4,5,6,7-TETRAHYDRO-1H-INDAZOL-1-YL)PROPANOIC ACID. Retrieved from NextSDS Website. [Link]

  • Min-Guan, F., et al. (2023). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • HD-TX. (n.d.). A375 Xenograft Model. Retrieved from HD-TX Website. [Link]

  • PubChemLite. (n.d.). 3-(4,5,6,7-tetrahydro-2h-indazol-3-yl)propanoic acid. Retrieved from PubChemLite Website. [Link]

  • GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from GeneGlobe Website. [Link]

  • ResearchGate. (n.d.). Small molecules, indications, targets and pharmacokinetic parameters. Retrieved from ResearchGate Website. [Link]

  • A2Z Chemical. (n.d.). 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride. Retrieved from A2Z Chemical Website. [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from Wikipedia Website. [Link]

  • Wang, L., et al. (2015). Effects of nuclear factor-κB and ERK signaling transduction pathway inhibitors on human melanoma cell proliferation in vitro. Experimental and Therapeutic Medicine. [Link]

  • Al-Qasem, B., et al. (2025). Antitumor Effects of Quercetin and Luteolin in A375 Cutaneous Melanoma Cell Line Are Mediated by Upregulation of P-ERK, c-Myc, and the Upstream GPER. MDPI. [Link]

  • Cagnol, S., & Chambard, J. C. (2012). Specifically targeting ERK1 or ERK2 kills Melanoma cells. PLoS One. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. International Journal of Molecular Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic Acid In modern drug discovery and synthetic chemistry, indazole derivatives like 3-(4,5,6,7-Tetrahydro-2H-indazol-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic Acid

In modern drug discovery and synthetic chemistry, indazole derivatives like 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid are highly valued for their structural stability and bioisosteric properties. However, the very heterocyclic stability that makes this compound pharmacologically useful also makes it persistent in the environment.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the causality behind our disposal methodologies, ensuring that your laboratory maintains a self-validating system of environmental compliance, operational safety, and scientific integrity.

Physicochemical Profile and Hazard Causality

Before initiating any disposal or cleanup procedure, personnel must understand how the molecular structure of the chemical dictates its macroscopic handling requirements. The propanoic acid moiety imparts mild acidity, while the tetrahydroindazole ring presents a stable, lipophilic bulk that resists rapid environmental degradation[1].

Table 1: Quantitative Data and Operational Implications

Property / ClassificationValue / DesignationOperational Implication
Chemical Name 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acidRequired nomenclature for EPA/RCRA waste profiling.
CAS Number 196100-86-4Primary identifier for commercial waste manifests[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates mechanical spill cleanup rather than immediate solvent washing.
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)Direct contact causes localized inflammation. Mandates standard chemical PPE (nitrile, goggles, coat)[2].
Disposal Pathway Halogen-Free Organic WasteMust be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction[3].

The Logic of Segregation and Disposal

A common laboratory error is assuming that all mild organic acids can be neutralized and poured down the drain. While the EPA allows for the drain disposal of certain highly soluble, easily degradable compounds (if neutralized to a pH between 5.5 and 10.5)[4], 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid must never be drain-disposed.

The complex heterocyclic ring system is not readily metabolized by the biological processes used in standard municipal wastewater treatment plants[1]. Furthermore, organic acids must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) and strong bases to prevent violent, heat-generating (exothermic) reactions[5][6]. The only scientifically and legally sound method for disposing of this compound is high-temperature incineration[7].

Step-by-Step Disposal Methodology

This self-validating protocol ensures that waste is safely containerized, chemically compatible, and legally compliant for transfer to a waste broker.

Phase 1: Preparation and Segregation
  • PPE Verification: Don nitrile gloves, a flame-resistant laboratory coat, and ANSI-approved safety goggles. If handling large quantities of fine powder outside a fume hood, a particulate respirator (N95 or higher) is recommended due to H336 (respiratory tract irritation) hazards[2].

  • Waste Stream Identification: Determine if the waste is a pure solid, or if it has been dissolved in a solvent (e.g., DMSO, Methanol) during an experiment.

    • Causality: Solid waste and solvent waste require different BTU (heating value) calculations when processed by the commercial incinerator[8].

Phase 2: Containerization
  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) container or a glass jar.

    • Causality: HDPE is highly resistant to organic acids and prevents the slow corrosive degradation that can occur with metal drums[5].

  • Transfer: Carefully transfer the solid waste using a static-free spatula to minimize dust generation. If the acid is dissolved in a solvent, pour it into the designated "Halogen-Free Organic Solvent" carboy using a funnel.

  • Compatibility Check: Ensure the receiving container does not contain cyanides, sulfides, or strong oxidizers. Mixing organic acids with cyanides can release lethal hydrogen cyanide gas[5][9].

Phase 3: RCRA Labeling and Storage
  • Labeling: Affix an EPA-compliant Hazardous Waste label. Explicitly write "3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid" and check the "Toxic" and "Irritant" hazard boxes.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. The container must remain tightly closed at all times unless actively adding waste[5][6].

Spill Response and Decontamination Workflow

In the event of a solid spill on the benchtop or floor, aggressive liquid cleaning can exacerbate the problem by spreading the irritant.

  • Isolate: Restrict access to the spill area.

  • Mechanical Collection: Do not use water. Use a dedicated chemical spill brush and dustpan to sweep up the solid powder.

  • Primary Decontamination: Place the swept solid into a hazardous waste container.

  • Secondary Decontamination: Dampen a disposable laboratory wipe with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize and wipe up the remaining microscopic dust[6].

  • Final Disposal: Dispose of all contaminated wipes and brushes in the solid hazardous waste bin.

Waste Management Decision Architecture

The following diagram illustrates the logical workflow for segregating and disposing of this specific chemical, ensuring compliance with EPA/RCRA standards.

G Start Waste Generation: 3-(4,5,6,7-Tetrahydro-2H- indazol-3-yl)propanoic acid State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) State->Liquid SolidBin Collect in HDPE Solid Waste Container Solid->SolidBin LiqBin Collect in Halogen-Free Organic Solvent Waste Liquid->LiqBin Label Apply EPA RCRA Hazardous Waste Label SolidBin->Label LiqBin->Label Incinerate Permitted Commercial Incineration (TSDF) Label->Incinerate

Caption: Decision workflow for the segregation, containerization, and thermal destruction of indazole acid waste.

References

  • NextSDS. "3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS Institute. Available at: [Link]

  • University of Washington. "Organic Acid Standard Operating Procedure." UW Environmental Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods. Available at:[Link]

  • New Mexico Environment Department. "NASA WSTF Waste Analysis Plan." NMED Hazardous Waste Bureau. Available at: [Link]

  • Southern Illinois University. "Chemical Waste Management Guide." Center for Environmental Health and Safety. Available at:[Link]

  • U.S. Environmental Protection Agency. "Engineering Handbook For Hazardous Waste Incineration." EPA Publications. Available at:[Link]

  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

Sources

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